2-Methyl-5-(methylthio)benzoic acid
Description
BenchChem offers high-quality 2-Methyl-5-(methylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(methylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEAAKCPIGTZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585554 | |
| Record name | 2-Methyl-5-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26246-30-0 | |
| Record name | 2-Methyl-5-(methylsulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and formula of 2-Methyl-5-(methylthio)benzoic acid
An In-Depth Technical Guide to 2-Methyl-5-(methylthio)benzoic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Methyl-5-(methylthio)benzoic acid, a substituted benzoic acid derivative with significant potential in chemical synthesis and drug discovery. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a robust synthesis protocol, analytical methodologies, and prospective applications.
Core Molecular and Physicochemical Profile
2-Methyl-5-(methylthio)benzoic acid, identified by the CAS Number 26246-30-0, is a unique molecule that incorporates a carboxylic acid, a methyl group, and a methylthio group on a benzene ring.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity. The IUPAC name for this compound is 2-methyl-5-(methylsulfanyl)benzoic acid.[3]
The fundamental properties of this compound are critical for its application in experimental settings. The molecular formula is C9H10O2S, corresponding to a molecular weight of approximately 182.24 g/mol .[1][2][3] Understanding these core attributes is the first step in designing synthetic routes and analytical methods.
Table 1: Physicochemical Properties of 2-Methyl-5-(methylthio)benzoic acid
| Property | Value | Source(s) |
| CAS Number | 26246-30-0 | [1][2][3] |
| Molecular Formula | C9H10O2S | [1][2] |
| Molecular Weight | 182.24 g/mol | [2][3] |
| IUPAC Name | 2-methyl-5-(methylsulfanyl)benzoic acid | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 166-172 °C | [4][5] |
| Solubility | Soluble in methanol | [4] |
| Purity (Commercial) | Typically >95% | [3] |
Synthesis Pathway: A Validated Approach
The synthesis of substituted benzoic acids often requires a strategic approach to manage regioselectivity and functional group compatibility. While multiple routes can be conceptualized, a robust and scalable method for preparing methylthio-benzoic acids can be adapted from established patent literature, which describes the synthesis of isomers from chlorobenzonitrile precursors.[6][7] This approach is favored for its high yield and use of readily available starting materials.
The causality behind this experimental design lies in the two-step, one-pot reaction. The first step involves a nucleophilic aromatic substitution where the methyl mercaptide displaces the chlorine atom on the nitrile-substituted ring, facilitated by a phase-transfer catalyst. The second step is the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.
Diagram 1: Synthesis Workflow
Caption: A workflow diagram for the synthesis of 2-Methyl-5-(methylthio)benzoic acid.
Experimental Protocol: Synthesis
Objective: To synthesize 2-Methyl-5-(methylthio)benzoic acid from 2-chloro-5-methylbenzonitrile.
Materials:
-
2-chloro-5-methylbenzonitrile
-
Sodium methyl mercaptide (NaSMe) solution
-
Toluene (or another suitable organic solvent like monochlorobenzene)[7]
-
Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)[7]
-
Sodium hydroxide (NaOH), solid or concentrated solution
-
Hydrochloric acid (HCl), 20% solution
-
Deionized water
Procedure:
-
Reaction Setup: In a four-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add the organic solvent (e.g., 200g monochlorobenzene) and the phase-transfer catalyst (e.g., 2g).[7]
-
Addition of Reactant: Add 2-chloro-5-methylbenzonitrile to the flask. Heat the mixture to 70°C under rapid stirring.
-
Nucleophilic Substitution: Slowly add the sodium methyl mercaptide solution dropwise over several hours. The molar ratio of chlorobenzonitrile to sodium methyl mercaptide should be controlled (e.g., 1:1 to 1:10, depending on optimization).[6][7]
-
Reaction Completion (Step 1): After the addition is complete, increase the temperature to 80°C and continue stirring for 3-5 hours until the substitution reaction is complete (monitored by TLC or GC).
-
Nitrile Hydrolysis: Add solid sodium hydroxide (e.g., 1 to 2 molar equivalents relative to the starting nitrile).[7] Increase the temperature to 110°C and continue the reaction until the evolution of ammonia gas ceases, indicating complete hydrolysis.
-
Work-up and Isolation: Cool the reaction mixture. Transfer it to a separatory funnel and remove the organic layer.
-
Acidification: Carefully acidify the aqueous layer with 20% HCl to a pH of 1-2. This will precipitate the crude product.[6][7]
-
Purification: Filter the solid crude product. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-Methyl-5-(methylthio)benzoic acid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while spectroscopic methods confirm the molecular structure.
Protocol: Purity Analysis by HPLC
This protocol is adapted from a general method for the analysis of benzoic acid preservatives.[8]
Instrumentation:
-
HPLC system with a UV detector (set to 254 nm or 280 nm)
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and a phosphate buffer is typically effective.
-
Buffer: Prepare a potassium phosphate monobasic solution (e.g., 50 mM) and adjust the pH to ~3.0 with phosphoric acid.
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-Methyl-5-(methylthio)benzoic acid in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or methanol to a known concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10-20 µL
-
Column Temperature: 40°C
-
Run a gradient program starting from a lower concentration of acetonitrile and increasing to elute the compound.
-
-
Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks detected. The identity is confirmed by matching the retention time with that of a pure standard.
Potential Applications in Research and Development
Substituted benzoic acids are foundational scaffolds in medicinal chemistry.[9] The presence of a methylthio group can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Logical flow of Structure-Activity Relationship for the subject compound.
-
Antimicrobial and Antifungal Agents: Benzoic acid and its derivatives are well-known for their antimicrobial properties.[10] Thio-substituted compounds have shown activity against various microbes, including S. aureus and fungi.[11] The title compound could be investigated as a potential antimicrobial agent, where the methylthio group may enhance membrane interaction or inhibit specific microbial enzymes.
-
Anticancer Drug Discovery: The benzoic acid scaffold is present in numerous synthetic bioactive molecules, including anticancer agents.[9] Research on 2-thio-5-amino substituted benzoquinones has demonstrated potent anticancer activity.[12] 2-Methyl-5-(methylthio)benzoic acid serves as a valuable building block for synthesizing more complex molecules to be screened for anticancer properties.
-
Organic Synthesis Intermediate: Beyond direct biological applications, this compound is an important intermediate in organic synthesis. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, while the thioether can be oxidized to sulfoxides or sulfones, providing access to a diverse library of new chemical entities.
Safety and Handling
As a laboratory chemical, 2-Methyl-5-(methylthio)benzoic acid must be handled with appropriate safety precautions. It is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
This guide provides a foundational understanding of 2-Methyl-5-(methylthio)benzoic acid, grounded in established scientific principles and methodologies. It is intended to empower researchers to confidently work with and explore the potential of this versatile chemical compound.
References
- ChemNet. (n.d.). Benzoic acid, 2-methyl-5-(methylthio)- - CAS Database.
- PubChem. (n.d.). Benzoic acid, 5-amino-2-(methylthio)-, methyl ester. National Center for Biotechnology Information.
- ECHEMI. (n.d.). 2-(Methylthio)benzoic acid Formula.
- BenchChem. (n.d.). 2-Methyl-5-(methylthio)benzoic acid | 26246-30-0.
- Fluorochem. (n.d.). 2-Fluoro-5-(methylthio)benzoic acid.
- Sigma-Aldrich. (n.d.). 2-(Methylthio)benzoic acid 97.
- BLD Pharm. (n.d.). 26246-30-0|2-Methyl-5-(methylthio)benzoic acid.
- Yıldırım, S., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry.
- Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- Braude, M. B. (1954). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards.
- Sharma, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
- Singh, S., et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology.
- USDA FSIS. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Liu, X., et al. (2018). Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. European Journal of Medicinal Chemistry.
- Fluorochem. (n.d.). 2-METHYL-5-(METHYLTHIO)BENZOIC ACID.
- TCI America. (n.d.). 2-(Methylthio)benzoic Acid.
- Thermo Scientific Chemicals. (n.d.). 2-(Methylthio)benzoic acid, 98+%.
- Supporting Information. (n.d.). Synthesis of various substituted benzoic acids. (Specific journal not provided in search result).
Sources
- 1. Benzoic acid, 2-methyl-5-(methylthio)- | 26246-30-0 [chemnet.com]
- 2. 26246-30-0|2-Methyl-5-(methylthio)benzoic acid|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-(Methylthio)benzoic Acid | 3724-10-5 | TCI AMERICA [tcichemicals.com]
- 5. A10379.06 [thermofisher.com]
- 6. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 7. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. preprints.org [preprints.org]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-5-(methylthio)benzoic acid chemical structure analysis
Chemical Structure Analysis & Synthetic Methodology
Executive Summary & Chemical Identity
2-Methyl-5-(methylthio)benzoic acid (CAS: 26246-30-0) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere-rich intermediate for metabolic disease therapeutics (e.g., SGLT2 inhibitors) and agrochemical actives. Its structure combines an ortho-toluic acid core with a meta-positioned thioether, offering unique electronic properties where the electron-donating methylthio group modulates the acidity and lipophilicity of the benzoic acid moiety.
This guide provides a comprehensive structural analysis, outlining the most robust synthetic pathways, spectroscopic signatures, and quality control protocols required for pharmaceutical-grade development.
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-Methyl-5-(methylsulfanyl)benzoic acid |
| CAS Number | 26246-30-0 |
| Molecular Formula | C |
| Molecular Weight | 182.24 g/mol |
| SMILES | CSC1=CC(=C(C=C1)C)C(=O)O |
| Predicted LogP | ~2.7 (Lipophilic) |
| pKa (Predicted) | ~3.8–4.0 (Slightly weaker acid than benzoic acid due to +I effect of 2-Me) |
Synthetic Architecture
For research and scale-up, two primary pathways exist. The Modern Catalytic Route is preferred for purity and yield, while the Classical Sulfonation Route utilizes cheaper reagents but generates significant waste.
Pathway A: The Modern Catalytic Route (Recommended)
This pathway utilizes 5-bromo-2-methylbenzoic acid as the divergent intermediate. It avoids the harsh conditions of chlorosulfonation and allows for late-stage introduction of the sulfur moiety via Palladium-catalyzed C-S cross-coupling (Buchwald-Hartwig conditions).
Step 1: Bromination of o-toluic acid using Br
Figure 1: Recommended synthetic pathway utilizing Pd-catalyzed C-S bond formation.
Pathway B: The Classical Route (Alternative)
-
Chlorosulfonation: o-Toluic acid + ClSO
H 5-chlorosulfonyl-2-methylbenzoic acid. -
Reduction: Zn/HCl reduction to the thiol (5-mercapto-2-methylbenzoic acid).
-
Methylation: MeI/K
CO to install the S-Me group.-
Critique: This route often suffers from disulfide byproduct formation during the reduction step.
-
Structural Forensics: Spectroscopic Analysis
Accurate characterization relies on understanding the specific electronic environments created by the 1,2,5-substitution pattern.
Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum is distinct due to the asymmetry introduced by the 2-Me and 5-SMe groups.
Predicted
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| COOH | 12.5–13.0 | bs | - | Carboxylic acid proton (exchangeable). |
| H-6 | 7.75–7.85 | d | ~2.0 | Most Deshielded. Ortho to COOH, meta to SMe. The inductive withdrawal of COOH dominates. |
| H-4 | 7.35–7.45 | dd | 8.0, 2.0 | Ortho to SMe, meta to Me. Shows coupling to H-3 and H-6. |
| H-3 | 7.20–7.30 | d | 8.0 | Ortho to Me. Shielded relative to H-6 due to distance from COOH. |
| S-CH | 2.45–2.50 | s | - | Methylthio protons. Distinctly deshielded compared to Ar-Me. |
| Ar-CH | 2.35–2.40 | s | - | Aromatic methyl group. |
-
Carbonyl (C=O): ~168 ppm.
-
C-S (C-5): ~135 ppm (Ipso carbon attached to sulfur).
-
S-Me: ~15–16 ppm.
-
Ar-Me: ~20–21 ppm.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (-) (Negative mode is preferred for carboxylic acids).
-
Molecular Ion [M-H]
: m/z 181. -
Fragmentation Pattern:
-
[M-H-CO
] : m/z 137 (Decarboxylation is the primary fragmentation pathway). -
[M-H-SMe]
: m/z 134 (Loss of thiomethyl radical/group, less common in soft ionization but visible in EI).
-
Infrared Spectroscopy (IR)
-
O-H Stretch: 2800–3200 cm
(Broad, carboxylic acid dimer). -
C=O Stretch: 1680–1700 cm
(Conjugated acid). -
C-S Stretch: 600–700 cm
(Weak, often obscured in fingerprint region).
Quality Control & Impurity Profiling
For pharmaceutical applications, the separation of the regioisomer (4-SMe or 3-SMe analogs) is critical, as bromination of o-toluic acid can yield minor amounts of 3-bromo or 4-bromo isomers.
HPLC Method Development
Objective: Separate the target 2-methyl-5-(methylthio) isomer from potential 2-methyl-3-(methylthio) or 2-methyl-4-(methylthio) impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
90% B -
15-20 min: 90% B
-
-
Detection: UV at 254 nm (Aromatic
) and 210 nm. -
Retention Logic: The S-Me group is lipophilic. The acid will elute earlier than non-polar impurities but later than simple benzoic acid. Isomers will separate based on the steric shielding of the SMe group; the 2,5-isomer typically elutes between the 2,4 and 2,3 isomers depending on column selectivity.
Handling & Safety Protocols
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioethers are susceptible to oxidation to sulfoxides (S=O) and sulfones (O=S=O) upon prolonged exposure to air/moisture.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or trace thiols (which have low odor thresholds).
References
-
BenchChem. 2-Methyl-5-(methylthio)benzoic acid CAS 26246-30-0 Data.[1] Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 2-(Methylthio)benzoic acid (Analog Reference). Retrieved from [2]
-
PubChem. 5-Bromo-2-methylbenzoic acid (Precursor Data). CID 346004.[3] Retrieved from
-
Royal Society of Chemistry. General Procedure for Rh(III)-Catalyzed C–H Thiolation (Mechanistic Analog). Retrieved from
-
ChemicalBook. Synthesis of 5-Bromo-2-methylbenzoic acid. Retrieved from
Sources
Solubility Profiling and Process Optimization for 2-Methyl-5-(methylthio)benzoic Acid
Executive Summary
The solubility profile of 2-Methyl-5-(methylthio)benzoic acid (CAS: 26246-30-0) is a critical parameter governing its synthesis, purification, and formulation. As a key intermediate in the development of agrochemicals and pharmaceutical precursors, understanding its dissolution behavior in organic solvents is essential for optimizing reaction yields and designing robust crystallization processes.
This technical guide provides a comprehensive framework for determining, modeling, and applying the solubility data of 2-Methyl-5-(methylthio)benzoic acid. Unlike generic data sheets, this document details the methodology required to generate precise solubility curves where literature data is sparse, ensuring researchers can validate their own specific process conditions.
Physicochemical Characterization & Theoretical Solubility
Before experimental determination, a structural analysis provides a predictive baseline for solvent selection.
Structural Analysis
The molecule comprises three distinct functional domains that dictate its interaction with solvents:
-
Carboxylic Acid Group (-COOH): Acts as a hydrogen bond donor and acceptor. It confers high solubility in polar protic solvents (alcohols) and enables pH-dependent solubility in aqueous media.
-
Methyl Group (-CH₃) at C2: Increases lipophilicity and introduces steric hindrance near the acid group, potentially disrupting crystal packing and enhancing solubility in non-polar solvents compared to unsubstituted benzoic acid.
-
Methylthio Group (-SMe) at C5: A soft, lipophilic moiety. It enhances affinity for soft, polarizable solvents (e.g., chlorinated solvents, aromatics) and differentiates the solubility profile from simple alkyl-benzoic acids.
Predicted Solubility Trends (Hansen Solubility Parameters)
Based on group contribution methods, the predicted solubility behavior is categorized as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Protic | Methanol, Ethanol, IPA | High | Strong H-bonding with -COOH; disruption of dimer formation. |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole interactions; excellent solvation of the aromatic core. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Dipole interactions; good balance for crystallization. |
| Chlorinated | DCM, Chloroform | Moderate | Interaction with the soft -SMe group; good for extraction. |
| Aromatic | Toluene, Xylene | Low to Moderate | |
| Aliphatic | Hexane, Heptane | Very Low | Lack of specific interactions; used as anti-solvents. |
| Water | Water (pH < 4) | Insoluble | Hydrophobic aromatic ring dominates. |
| Water (Basic) | Water (pH > 8) | High | Formation of the benzoate salt (ionic solvation). |
Experimental Protocol for Solubility Determination
Since specific literature data for this compound is often proprietary or limited, the following self-validating protocol is the industry standard for generating a reliable solubility curve.
Dynamic Laser Monitoring Method (Recommended)
This method minimizes material usage and provides a continuous solubility curve.
Equipment:
-
Jacketed glass reactor (50 mL) with precise temperature control (
K). -
Turbidity probe or Laser monitoring system.
-
Overhead stirrer (constant RPM).
Protocol:
-
Preparation: Weigh a precise amount of 2-Methyl-5-(methylthio)benzoic acid (
) and solvent ( ) into the reactor. -
Heating: Heat the mixture linearly (e.g., 0.5 K/min) until the turbidity signal drops to the baseline (clear solution). Record this temperature as
. -
Cooling: Cool the solution linearly until the turbidity signal spikes (nucleation). Record as
. -
Repetition: Add more solute to the same vessel and repeat to generate data points for higher concentrations.
-
Validation: The solubility temperature
is typically approximated as for rapid screening, or strictly for equilibrium solubility (approaching from undersaturation).
Gravimetric Shake-Flask Method (Standard Reference)
Use this method to validate key data points from the dynamic method.
-
Saturation: Add excess solid to the solvent in a sealed vial.
-
Equilibration: Shake at constant temperature for 24-48 hours.
-
Sampling: Stop stirring and allow phases to separate (or centrifuge at temperature).
-
Analysis: Withdraw the supernatant using a heated syringe filter. Evaporate the solvent and weigh the residue (
). -
Calculation: Solubility
.
Figure 1: Workflow for the experimental determination of solubility profiles.
Thermodynamic Modeling
To interpolate solubility data between measured temperatures, experimental points must be fitted to thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is highly effective for correlating the solubility of benzoic acid derivatives in organic solvents.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
Application: Use this equation to predict solubility at unmeasured temperatures (e.g., cooling curves for crystallization).
van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.
- : Apparent enthalpy of dissolution.
- : Apparent entropy of dissolution.
-
Insight: A positive
indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.
Process Application: Purification Strategy
The solubility profile directly informs the purification strategy. For 2-Methyl-5-(methylthio)benzoic acid, two primary methods are viable based on its physicochemical properties.
Acid-Base Swing (Chemical Purification)
Exploiting the carboxylic acid functionality allows for high-throughput purification from non-acidic impurities (e.g., unreacted thiol or nitrile precursors).
-
Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). The compound forms a water-soluble sodium salt.
-
Filtration: Filter the aqueous solution to remove insoluble organic impurities.[2]
-
Precipitation: Slowly add HCl to lower pH < 2. The protonated acid precipitates.[2]
-
Recovery: Filter and wash the solid with water.
Cooling Crystallization (Physical Purification)
For higher purity requirements (e.g., >99.5% for pharmaceutical use), recrystallization is necessary.
-
Solvent Selection:
-
Ethanol/Water (Binary System): High solubility in hot ethanol, low in water. Acts as a "drowning out" or anti-solvent crystallization.
-
Toluene: Often exhibits a steep solubility curve (high at boiling, low at ambient), making it ideal for cooling crystallization.
-
Figure 2: Strategic workflow for the purification of 2-Methyl-5-(methylthio)benzoic acid.
References
-
Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[3] Solubility of benzoic acid in pure solvents and binary mixtures.[1][3] Journal of Chemical & Engineering Data, 55(10). Retrieved from [Link]
-
Sobechko, I., et al. (2016). Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. Chemistry & Chemical Technology. Retrieved from [Link]
-
Google Patents. (2010). CN101817770B - Method for preparing methylthio-benzoic acid.[2][4] Retrieved from
Sources
Therapeutic Potential of 2-Methyl-5-(methylthio)benzoic Acid Derivatives
The following technical guide details the medicinal chemistry, synthetic utility, and therapeutic potential of 2-Methyl-5-(methylthio)benzoic acid derivatives. This analysis treats the molecule not merely as a reagent, but as a privileged scaffold precursor capable of accessing diverse pharmacological space through strategic functionalization.[1]
A Medicinal Chemistry Perspective on Scaffold Utility & Design
Executive Summary: The "Switchable" Scaffold
2-Methyl-5-(methylthio)benzoic acid (CAS: 26246-30-0) represents a versatile building block in modern drug discovery.[1] Its utility stems from three distinct structural features that allow for precise tuning of physicochemical and biological properties:
-
The Ortho-Methyl "Lock": The methyl group at the 2-position provides steric bulk that forces the carboxylic acid (or resulting amide/heterocycle) out of planarity with the phenyl ring.[1] This atropisomeric potential is critical for binding selectivity in sterically constrained pockets (e.g., Kinase hinge regions, GPCRs).[1]
-
The Redox-Active Sulfur Handle: The 5-methylthio (-SMe) group acts as a lipophilic electron donor but can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me).[1] This allows chemists to "dial in" polarity and hydrogen bond acceptor capability without changing the carbon skeleton.[1]
-
The Benzoic Acid Warhead: A standard handle for amide coupling, esterification, or cyclization into bioactive heterocycles (e.g., quinazolinones, benzimidazoles).[1]
Medicinal Chemistry: Structure-Activity Relationships (SAR)
Conformational Control (The Ortho Effect)
In unsubstituted benzoic acid derivatives, the carboxyl group often lies coplanar with the phenyl ring to maximize conjugation.[1] However, the 2-methyl substituent introduces significant steric strain (
-
Therapeutic Implication: This "pre-organized" twisted conformation can lower the entropic penalty of binding to protein targets that require a non-planar ligand geometry.[1] It is a common strategy in the design of atropisomeric kinase inhibitors and voltage-gated ion channel blockers .[1]
The Sulfur Redox Switch
The 5-position sulfur atom is the scaffold's most powerful feature.[1] It serves as a "chameleon" substituent:
| State | Substituent | Electronic Effect | LogP Impact | Target Interaction |
| Reduced | -SMe | Electron Donor ( | High (Lipophilic) | Hydrophobic pockets |
| Oxidized (1) | -S(=O)Me | Weak Acceptor | Medium (Polar) | Chiral center; H-bond acceptor |
| Oxidized (2) | -SO₂Me | Strong Acceptor ( | Low (Polar) | Strong H-bond acceptor |
-
Case Study (Hypothetical): In the development of COX-2 inhibitors (e.g., Etoricoxib analogs), the -SO₂Me group is critical for specificity.[1] Starting with the -SMe precursor allows for late-stage oxidation to optimize solubility and potency.[1]
Therapeutic Applications & Biological Targets
Based on the structural pharmacophores, derivatives of this scaffold are relevant in the following therapeutic areas:
Metabolic Diseases (PPAR Agonists)
The benzoic acid moiety mimics the acidic headgroup of fatty acids, while the lipophilic 2-Me and 5-SMe groups facilitate binding to the Peroxisome Proliferator-Activated Receptors (PPARs).[1]
-
Mechanism: The acid forms a salt bridge with Tyr473 (PPAR
) or Tyr314 (PPAR ), while the SMe tail occupies the hydrophobic arm of the ligand-binding domain (LBD).[1] -
Optimization: Oxidation to the sulfone often improves metabolic stability against CYP450-mediated S-dealkylation.[1]
Anti-Inflammatory Agents (COX/LOX Inhibition)
Derivatives where the carboxylic acid is converted to a heterocycle (e.g., benzothiazole or benzimidazole) often exhibit anti-inflammatory activity.[1]
-
Target: Cyclooxygenase-2 (COX-2).[1]
-
Rationale: The 5-SO₂Me derivative (post-oxidation) mimics the pharmacophore of coxibs, positioning the sulfone into the COX-2 secondary pocket (Arg513/His90).[1]
Kinase Inhibitors
The scaffold is a precursor to Quinazolin-4(3H)-ones via cyclization with anthranilic acid equivalents.[1]
-
Target: EGFR or VEGFR tyrosine kinases.[1]
-
Rationale: The 2-methyl group restricts rotation of the quinazolinone core, potentially enhancing selectivity for the ATP-binding pocket.[1]
Visualization of Therapeutic Logic
Figure 1: The "Redox Switch" Strategy in Drug Design
Caption: Strategic oxidation of the methylthio ether to modulate polarity and binding affinity.
Figure 2: Synthetic Pathway & Derivatization
Caption: Synthesis of the scaffold and its conversion to bioactive heterocycles.
[1]
Experimental Protocols
Protocol A: Synthesis of 2-Methyl-5-(methylthio)benzoic Acid
Adapted from Patent CN101817770B [1].[1]
Reagents: 2-Chloro-5-methylbenzonitrile (or related chlorobenzonitrile), Sodium methyl mercaptide (NaSMe), Phase Transfer Catalyst (PTC, e.g., TBAB).[1]
-
Reaction Setup: In a 3-neck flask, dissolve the chlorobenzonitrile precursor in an organic solvent (e.g., Toluene or Monochlorobenzene).
-
Nucleophilic Attack: Add 3-6 mol% of PTC.[1] Heat to 60-70°C.[1]
-
Addition: Slowly add aqueous NaSMe (20% solution) dropwise over 2 hours while maintaining temperature.
-
Completion: Heat to 80°C and stir until TLC indicates consumption of starting material.
-
Hydrolysis: Add NaOH (solid or solution) and heat to reflux (100-110°C) to hydrolyze the nitrile to the acid. Continue until ammonia evolution ceases.[1]
-
Workup: Cool to room temperature. Separate the organic layer.[1] Acidify the aqueous layer with HCl (pH 1-2) to precipitate the crude acid.[1]
-
Purification: Recrystallize from ethanol/water or distill (if applicable) to obtain the white crystalline solid.[1]
Protocol B: Selective Oxidation to Sulfone
Standard Medicinal Chemistry Protocol for Thioether-to-Sulfone Conversion.[1]
-
Dissolution: Dissolve 1.0 eq of 2-Methyl-5-(methylthio)benzoic acid in Methanol/Water (1:1).
-
Oxidant: Add 3.0 eq of Oxone® (Potassium peroxymonosulfate) or mCPBA (meta-Chloroperoxybenzoic acid) in portions at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours.
-
Quench: Quench with saturated aqueous Sodium Bisulfite (NaHSO₃) to destroy excess oxidant.[1]
-
Extraction: Extract with Ethyl Acetate (3x). The product will be the 5-(methylsulfonyl) derivative.[1]
Conclusion & Strategic Outlook
2-Methyl-5-(methylthio)benzoic acid is a high-value intermediate for "Lead Optimization" campaigns.[1] It allows researchers to explore the bioisosteric replacement of methoxy groups with methylthio (and its oxidized forms) while leveraging the conformational rigidity of the 2-methyl group.[1]
Recommendation for Drug Developers:
-
Use this scaffold when optimizing PPAR agonists or Kinase Inhibitors where a twisted "biphenyl-like" or "benzamide" geometry is required.[1]
-
Employ the "Late-Stage Oxidation" strategy: Synthesize the library with the thioether (SMe) first to facilitate solubility, then oxidize to the sulfone (SO₂Me) to screen for H-bond driven potency.[1]
References
-
Google Patents. (2010).[1] Method for preparing methylthio-benzoic acid. CN101817770B.[1] Link
-
BenchChem. (2025).[1] 2-Methyl-5-(methylthio)benzoic acid Product Data. Link[1]
-
PubChem. (2025).[1] Benzoic acid, 5-amino-2-(methylthio)-, methyl ester (Related Derivative). CID 18465011.[1] Link[1]
-
Sigma-Aldrich. (2025).[1] 2-Fluoro-5-(methylthio)benzoic acid (Structural Analog). Link
-
ResearchGate. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[1][2] Link
Sources
pKa values and acidity of 2-Methyl-5-(methylthio)benzoic acid
An In-depth Technical Guide to the pKa and Acidity of 2-Methyl-5-(methylthio)benzoic acid
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of ionizable compounds in biological systems, profoundly influencing drug absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical analysis of the acidity of 2-Methyl-5-(methylthio)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. We dissect the theoretical underpinnings of its acidity by evaluating the distinct electronic and steric contributions of its substituents—the ortho-methyl group and the meta-methylthio group. This theoretical framework is complemented by detailed, field-proven protocols for both the experimental determination and computational prediction of its pKa. By synthesizing predictive theory with practical methodology, this document serves as an authoritative resource for researchers seeking to understand, measure, and modulate the acidity of this and related molecular scaffolds.
Introduction: The Centrality of pKa in Drug Design
The extent of a molecule's ionization at a given pH is dictated by its pKa value. For an orally administered drug, this property determines its solubility in the gastrointestinal tract and its ability to permeate biological membranes.[1] A compound's charge state affects its binding affinity to target proteins and its susceptibility to metabolic enzymes.[1] Therefore, the precise determination and, if necessary, tuning of a molecule's pKa is a cornerstone of rational drug design.
2-Methyl-5-(methylthio)benzoic acid presents a unique case study in molecular acidity, featuring two substituents with distinct and potentially competing electronic and steric effects on the carboxylic acid functional group. Understanding these influences is paramount for predicting its behavior and designing analogues with optimized pharmacokinetic profiles.
Theoretical Framework: Deconstructing the Acidity of 2-Methyl-5-(methylthio)benzoic acid
The acidity of a substituted benzoic acid is a function of the electronic environment of the carboxyl group. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion through delocalization of the negative charge, thereby increasing acidity (lowering the pKa).[2][3] Conversely, electron-donating groups (EDGs) destabilize the anion, making the parent acid less acidic (raising the pKa).[2][4] The acidity of 2-Methyl-5-(methylthio)benzoic acid can be rationalized by dissecting the individual contributions of its substituents relative to the parent benzoic acid.
2.1 The Reference Point: Benzoic Acid
Benzoic acid serves as the fundamental benchmark for this analysis. Its pKa in water at 25°C is approximately 4.20.[5][6][7] This value reflects the intrinsic acidity of a carboxyl group attached to an sp²-hybridized carbon of a benzene ring.[8]
2.2 The 2-Methyl Substituent and the Ortho Effect
Substituents at the ortho position often exert an influence on acidity that is greater than predicted by their electronic properties alone. This phenomenon, known as the "ortho effect," is a combination of steric and electronic factors.[9]
-
Steric Hindrance: The ortho-methyl group sterically forces the larger carboxyl group out of the plane of the benzene ring.[10] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. While this might seem destabilizing, it primarily increases the acidity by preventing the +R (electron-donating resonance) effect of the phenyl ring from destabilizing the carboxylate anion.[9][10]
-
Electronic Effect: A methyl group is traditionally considered a weak electron-donating group (+I effect).[4][9] However, in the case of 2-methylbenzoic acid (o-toluic acid), the steric component of the ortho effect dominates, leading to a pKa of approximately 3.91, making it a stronger acid than benzoic acid.[5][10][11]
2.3 The 5-(methylthio) Substituent
The methylthio (-S-CH₃) group, located at the meta position relative to the carboxyl group, exerts a dual electronic influence:
-
Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect that pulls electron density away from the ring through the sigma bond. This effect stabilizes the carboxylate anion and increases acidity.
-
Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance. However, the resonance effect primarily influences the ortho and para positions. From the meta position, its resonance contribution to the carboxyl group is negligible.
Therefore, the dominant influence of the meta-methylthio group on the carboxyl function is its weak electron-withdrawing inductive effect (-I), which is expected to slightly increase the acidity of the molecule.
2.4 Predicted Acidity
Synthesizing these effects, we can predict the acidity of 2-Methyl-5-(methylthio)benzoic acid:
-
The ortho-methyl group will significantly increase acidity compared to benzoic acid (pKa drops from ~4.20 to ~3.91).
-
The meta-methylthio group will provide an additional, albeit smaller, acid-strengthening effect due to its inductive electron withdrawal.
Therefore, the pKa of 2-Methyl-5-(methylthio)benzoic acid is predicted to be lower (more acidic) than 3.91 .
Methodologies for pKa Determination
Accurate pKa values are obtained through rigorous experimental measurement or sophisticated computational prediction. The choice of method depends on factors such as sample availability, purity, solubility, and the required level of accuracy.
3.1 Experimental Approaches
Experimental methods typically involve monitoring a pH-dependent physical property.[12]
-
Potentiometric Titration: This is the gold-standard method, offering high precision and accuracy.[13] It involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.[12][13]
-
UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore near the ionizable center.[13] It relies on the principle that the protonated (HA) and deprotonated (A⁻) forms of the molecule have different UV-Vis absorption spectra. By measuring the absorbance at various pH values, the pKa can be determined. It is highly sensitive and requires less sample than potentiometry.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of nuclei near the ionization site can be pH-dependent. Plotting the chemical shift versus pH yields a sigmoidal curve from which the pKa can be extracted at the inflection point.[12][14]
3.2 Computational Approaches
Computational methods are invaluable for predicting the pKa of molecules before synthesis, guiding lead optimization efforts.[15][16]
-
Quantum Mechanical (QM) Methods: These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment (e.g., using a continuum solvation model).[17][18] While computationally intensive, they can provide highly accurate predictions, often within 0.5 pKa units of experimental values.[17]
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical correlations between molecular descriptors (fragments, topological indices, electronic properties) and known experimental pKa values from a large training set to predict the pKa of new compounds.[15] Commercial software packages often employ these or hybrid methods for rapid pKa estimation.[1]
Protocol: pKa Determination by Potentiometric Titration
This protocol describes a self-validating system for the high-precision determination of the pKa of 2-Methyl-5-(methylthio)benzoic acid. The inclusion of blanks and standards ensures the integrity of the measurements.
4.1 Principle of the Method The pKa is the pH at which the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal. This corresponds to the midpoint of the titration curve, where 50% of the acid has been neutralized.
4.2 Causality Behind Experimental Choices
-
Co-solvent (e.g., Methanol/Water): Substituted benzoic acids often have poor aqueous solubility. A co-solvent is used to ensure the compound remains dissolved throughout the titration. The choice of co-solvent and its proportion is critical, as it alters the dielectric constant of the medium and will yield an apparent pKa (pKaᵃᵖᵖ) that must be noted with the solvent system used.[19]
-
Carbonate-Free Titrant and Water: Carbon dioxide from the atmosphere dissolves in water to form carbonic acid, a weak acid that buffers the solution and interferes with the accurate determination of the equivalence point. Using freshly boiled and cooled water and a standardized, carbonate-free NaOH solution is essential for precision.[13]
-
Inert Atmosphere (Nitrogen/Argon): Blanketing the titration vessel with an inert gas prevents the ingress of atmospheric CO₂ during the experiment.
4.3 Materials and Reagents
-
2-Methyl-5-(methylthio)benzoic acid (high purity, >98%)
-
Standardized 0.1 M NaOH (carbonate-free)
-
Methanol (HPLC grade)
-
Deionized water (boiled and cooled to be CO₂-free)
-
pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01)
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette (Class A)
-
Stir plate and stir bar
-
Jacketed titration vessel
4.4 Step-by-Step Methodology
-
System Preparation: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa (e.g., pH 4.01 and 7.00).
-
Analyte Solution Preparation: Accurately weigh approximately 10-20 mg of 2-Methyl-5-(methylthio)benzoic acid and dissolve it in a precise volume of the chosen co-solvent system (e.g., 40 mL of 50:50 methanol:water).
-
Blank Titration: Perform a titration on the co-solvent system alone (40 mL of 50:50 methanol:water) with the 0.1 M NaOH titrant. This corrects for any acidic or basic impurities in the solvent.
-
Analyte Titration: Place the analyte solution in the titration vessel. Submerge the pH electrode and titrant delivery tube. Begin stirring and blanket the solution with nitrogen gas.
-
Data Collection: Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added. Continue well past the equivalence point.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (Vₑ) by finding the point of maximum slope on the curve (i.e., the peak of the first derivative, d(pH)/dV).
-
The volume at the half-equivalence point is V₁/₂ = Vₑ / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume V₁/₂.
-
Perform the titration in triplicate to ensure reproducibility.
-
Experimental Workflow Visualization
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: pKa Prediction by a QM Approach
This protocol outlines a standard workflow for predicting pKa using DFT, a common and reliable QM method.
5.1 Principle of the Method The pKa is directly proportional to the Gibbs free energy of the acid dissociation reaction in solution (ΔG_sol). This value is calculated using a thermodynamic cycle that breaks down the process into gas-phase energies and solvation free energies, which are more readily computed.
5.2 Causality Behind Methodological Choices
-
Functional/Basis Set (e.g., B3LYP/6-311+G(d,p)): This combination represents a good balance between computational accuracy and cost for organic molecules. The B3LYP functional is a widely used hybrid functional, and the 6-311+G(d,p) basis set is sufficiently large to describe the electronic structure and anion of the molecule accurately.[20]
-
Solvation Model (e.g., SMD): The Solvation Model based on Density (SMD) is a universal continuum model that accurately calculates the free energy of solvation in water by creating a cavity around the solute and treating the solvent as a continuous dielectric medium.[17] This is crucial as the charge of the molecule changes upon deprotonation, leading to a large change in solvation energy.[18]
5.3 Step-by-Step Computational Workflow
-
Structure Preparation: Build the 3D structures of both the neutral acid (HA) and its conjugate base (A⁻) of 2-Methyl-5-(methylthio)benzoic acid using a molecular editor.
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for both HA and A⁻ in the gas phase using the selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This finds the lowest energy conformation of each species.
-
Aqueous-Phase Optimization: Perform a second geometry optimization and frequency calculation for both HA and A⁻, this time including the continuum solvation model (e.g., SMD, water). This provides the thermal free energies in solution (G_sol).
-
Free Energy Calculation: Extract the total Gibbs free energy in solution for both the acid (G_sol(HA)) and the anion (G_sol(A⁻)) from the output files.
-
pKa Calculation: Calculate the pKa using the following equation:
-
ΔG_sol = G_sol(A⁻) - G_sol(HA)
-
pKa = (ΔG_sol + C) / (2.303 * RT)
-
Where R is the gas constant, T is the temperature (298.15 K), and C is a constant that accounts for the free energy of the solvated proton and corrects for standard state differences. The value of C is specific to the computational method and is often determined by calibrating against a set of known acids.
-
Computational Workflow Visualization
Caption: Workflow for computational pKa prediction using a QM approach.
Summary of Acidity and pKa Values
| Compound | Substituents | Key Effects | Experimental pKa (Water, 25°C) | Predicted pKa of Target |
| Benzoic Acid | None | Reference Standard | 4.20[5][6][7] | - |
| 2-Methylbenzoic Acid | 2-Methyl | Ortho Effect (Steric > Electronic) | 3.91[5][10] | - |
| 2-Methyl-5-(methylthio)benzoic acid | 2-Methyl, 5-Methylthio | Ortho Effect + Meta Inductive Withdrawal | Not Available | < 3.91 |
The combined acid-strengthening contributions from the ortho-methyl group (via the ortho effect) and the meta-methylthio group (via induction) strongly indicate that 2-Methyl-5-(methylthio)benzoic acid is a significantly stronger acid than benzoic acid and moderately stronger than 2-methylbenzoic acid.
Conclusion
The acidity of 2-Methyl-5-(methylthio)benzoic acid is a nuanced interplay of steric and electronic effects. Theoretical analysis predicts a pKa value below 3.91, driven primarily by the powerful ortho effect of the 2-methyl group, which is further enhanced by the weak inductive electron-withdrawing nature of the 5-methylthio substituent. For drug development professionals, this predicted increase in acidity compared to benzoic acid implies a higher degree of ionization at physiological pH, which would in turn influence properties like solubility and membrane permeability. The detailed experimental and computational protocols provided herein offer robust, validated pathways for the precise determination of this critical parameter, enabling informed decisions in the design and optimization of new chemical entities based on this scaffold.
References
-
20.4: Substituent Effects on Acidity - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Acidity of Carboxylic Acids. HCPG College, Varanasi. [Link]
-
Hammett equation. (2023). Wikipedia. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Toronto Scarborough. [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. [Link]
-
26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]
-
How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025). Evergreensino Chemical Co., Ltd. Blog. [Link]
-
Acidity of Substituted Benzoic Acids. (2023). Chemistry LibreTexts. [Link]
-
Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. (2002). The Journal of Organic Chemistry. [Link]
-
Acidic strength of para substituted benzoic acids. (2015). Chemistry Stack Exchange. [Link]
-
Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid? (2017). Conjugated. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
-
Unit 4: Free Energy Relationships. Michigan State University. [Link]
-
Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). National Institutes of Health. [Link]
-
Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. (2018). National Institutes of Health. [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2018). MDPI. [Link]
-
Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? (2014). Chemistry Stack Exchange. [Link]
-
Development of Methods for the Determination of pKa Values. (2012). National Institutes of Health. [Link]
-
Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. (2017). Analytica Chimica Acta. [Link]
-
Substituent effects on the electronic structure and pKa of benzoic acid. (2002). ResearchGate. [Link]
-
Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2018). ResearchGate. [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). Analytical Chemistry. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
20.4 Substituent Effects on Acidity. NC State University Libraries. [Link]
-
Is there a correlation between substituents of benzoic acid and it's acidity? (2017). Quora. [Link]
-
Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. (1990). Journal of Pharmaceutical Sciences. [Link]
-
Investigating the thermodynamic causes behind the anomalously large shifts in pKa values of benzoic acid-modified graphite and glassy carbon surfaces. (2007). Langmuir. [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. University of Wisconsin-Madison. [Link]
-
pKa values in organic chemistry – making maximum use of the available data. (2018). Tetrahedron Letters. [Link]
-
Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. University of California, Davis. [Link]
-
2-Chloro-5-(methylthio)benzoic acid. MySkinRecipes. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-5-(methylthio)benzoic Acid
Introduction
2-Methyl-5-(methylthio)benzoic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid, a methyl group, and a methylthio substituent on a benzene ring, provides multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This document provides detailed application notes and protocols for two distinct and reliable synthetic routes for the preparation of 2-Methyl-5-(methylthio)benzoic acid, designed for researchers, scientists, and drug development professionals. The protocols are presented with in-depth explanations of the chemical transformations and reagent choices to ensure both reproducibility and a thorough understanding of the underlying principles.
Synthetic Strategies Overview
Two primary synthetic pathways for the preparation of 2-Methyl-5-(methylthio)benzoic acid are discussed herein.
-
Route 1: Nucleophilic Aromatic Substitution of a Halogenated Precursor. This classic and robust approach involves the synthesis of a brominated benzoic acid derivative, followed by a transition metal-catalyzed coupling reaction to introduce the methylthio group. This route offers high yields and is amenable to a wide range of substrates.
-
Route 2: Synthesis from a Nitrile Precursor with Subsequent Hydrolysis. This alternative pathway, often employed in industrial settings, begins with a substituted chlorobenzonitrile. The methylthio group is introduced via nucleophilic substitution, and the nitrile is then hydrolyzed to the corresponding carboxylic acid. This method is advantageous when the nitrile starting material is readily available.
Route 1: Synthesis via Bromination and Thioetherification
This synthetic strategy is a two-step process commencing with the bromination of 2-methylbenzoic acid to yield 5-bromo-2-methylbenzoic acid, which is then converted to the target compound.
Part A: Preparation of 5-Bromo-2-methylbenzoic Acid
The initial step involves the electrophilic aromatic substitution of 2-methylbenzoic acid. The methyl and carboxylic acid groups are ortho- and meta-directing, respectively. The steric hindrance of the ortho-position to the methyl group and the deactivating nature of the carboxylic acid group favor the substitution at the para-position relative to the methyl group, leading to the desired 5-bromo-2-methylbenzoic acid.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | 10.00 g | Starting Material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 15 mL | Solvent & Catalyst |
| Bromine | Br₂ | 159.81 | 17.6 g (5.6 mL) | Brominating Agent |
| Ice Water | H₂O | 18.02 | 100 mL | Quenching |
| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization Solvent |
Procedure:
-
In a well-ventilated fume hood, dissolve 10.00 g of 2-methylbenzoic acid in 15 mL of concentrated sulfuric acid in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add 17.6 g of bromine dropwise to the stirred solution over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 20 hours.
-
Carefully pour the reaction mixture into 100 mL of ice water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield 5-bromo-2-methylbenzoic acid as a white to off-white solid.[1]
Part B: Synthesis of 2-Methyl-5-(methylthio)benzoic Acid
This step involves a copper-catalyzed cross-coupling reaction between 5-bromo-2-methylbenzoic acid and a methylthiolating agent. Dimethyl disulfide is a convenient and effective source of the methylthio group in the presence of a copper catalyst.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 5-Bromo-2-methylbenzoic Acid | C₈H₇BrO₂ | 215.04 | 5.00 g | Starting Material |
| Copper(I) Iodide | CuI | 190.45 | 0.44 g (10 mol%) | Catalyst |
| Dimethyl Disulfide | C₂H₆S₂ | 94.20 | 2.6 mL | Methylthiolating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 6.4 g | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | Acidification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |
| Brine | NaCl(aq) | - | As needed | Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
Procedure:
-
To a round-bottom flask, add 5.00 g of 5-bromo-2-methylbenzoic acid, 0.44 g of copper(I) iodide, and 6.4 g of potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add 50 mL of N,N-dimethylformamide (DMF) and 2.6 mL of dimethyl disulfide to the flask.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-Methyl-5-(methylthio)benzoic acid.
Caption: Workflow for the synthesis of 2-Methyl-5-(methylthio)benzoic acid via Route 1.
Route 2: Synthesis from 2-Chloro-5-methylbenzonitrile
This pathway utilizes a nitrile as a precursor to the carboxylic acid. The synthesis involves a nucleophilic substitution of the chloro group with a methylthiolate, followed by the hydrolysis of the nitrile group.
Experimental Protocol: Synthesis and Hydrolysis
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| 2-Chloro-5-methylbenzonitrile | C₈H₆ClN | 151.59 | 10.00 g | Starting Material |
| Sodium Thiomethoxide | CH₃SNa | 70.09 | 6.1 g | Nucleophile |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Solvent |
| Sodium Hydroxide | NaOH | 40.00 | 10.6 g | Hydrolysis Reagent |
| Water | H₂O | 18.02 | 50 mL | Solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | Acidification |
Procedure:
Step 1: Nucleophilic Substitution
-
Dissolve 10.00 g of 2-chloro-5-methylbenzonitrile in 100 mL of DMF in a round-bottom flask.
-
Add 6.1 g of sodium thiomethoxide to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude 2-methyl-5-(methylthio)benzonitrile.
Step 2: Nitrile Hydrolysis
-
To the crude 2-methyl-5-(methylthio)benzonitrile, add a solution of 10.6 g of sodium hydroxide in 50 mL of water.
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-18 hours, until the evolution of ammonia gas ceases.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry to yield 2-Methyl-5-(methylthio)benzoic acid. Further purification can be achieved by recrystallization.[2][3][4]
Caption: Reaction scheme for the synthesis of 2-Methyl-5-(methylthio)benzoic acid via Route 2.
Safety and Handling
-
Concentrated Acids and Bases: Sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Bromine: Bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood with appropriate PPE.
-
Organic Solvents: DMF and ethyl acetate are flammable and may be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.
-
Dimethyl Disulfide and Sodium Thiomethoxide: These reagents have a strong, unpleasant odor. Handle in a fume hood.
Conclusion
The two synthetic routes presented provide reliable and adaptable methods for the preparation of 2-Methyl-5-(methylthio)benzoic acid. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. Route 1 is a versatile laboratory-scale synthesis with well-understood reaction mechanisms. Route 2 offers an alternative that may be more suitable for larger-scale production, particularly if the nitrile starting material is readily accessible. Both protocols emphasize safety and provide a clear, step-by-step guide for the successful synthesis of this important chemical intermediate.
References
- Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
- Wang, D., Zhou, K., Zhang, J., & Zhao, Y. (n.d.). Supporting information Rhodium (III)
- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
-
PubChem. Benzoic acid, 5-amino-2-(methylthio)-, methyl ester. Available at: [Link]
- Mukhtar, A., Hussain, A., Younas, F., & Saeed, M. (2024). Various pathways for converting 2-mercaptobenzoic acid (6) into benzo[b]thiophene (5a). Journal of Molecular Structure.
- Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.
- Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards-A. Physics and Chemistry, 66A(4), 313.
- Brauer, G. M., & Simon, L. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 66A(4), 313–317.
- Journal of Chemical and Pharmaceutical Research. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.
Sources
Using 2-Methyl-5-(methylthio)benzoic acid as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2-Methyl-5-(methylthio)benzoic Acid in Pharmaceutical Synthesis
Abstract
This guide details the strategic application of 2-Methyl-5-(methylthio)benzoic acid (CAS: 26246-30-0) as a high-value scaffold in the synthesis of sulfone-based pharmacophores.[1][2] While often overshadowed by its halogenated counterparts, this intermediate offers a unique entry point for SGLT2 inhibitors , NHE-1 inhibitors (e.g., Rimeporide analogs), and COX-2 selective anti-inflammatory agents .[1][2] This note provides validated protocols for chemoselective oxidation, acid activation, and Friedel-Crafts coupling, addressing the specific challenges of handling thio-ether functionalized aromatics.
Chemical Profile & Strategic Utility
Identity:
Pharmacophore Significance: The 2-methyl-5-substituted benzoic acid motif is a privileged structure in medicinal chemistry.[1][2] The methylthio (-SMe) group at position 5 serves two critical roles:
-
Metabolic Precursor: It is the direct synthetic precursor to the methylsulfonyl (-SO2Me) group, a potent hydrogen-bond acceptor found in highly selective COX-2 inhibitors and sodium-hydrogen exchanger (NHE-1) inhibitors.[1][2]
-
Bioisosteric Replacement: The -SMe group acts as a lipophilic, non-halogenated bioisostere for chlorine or trifluoromethyl groups, altering the metabolic stability and solubility profile of SGLT2 inhibitor analogs.[1][2]
Comparative Scaffold Analysis
| Feature | 2-Methyl-5-(methylthio)benzoic acid | 5-Bromo-2-chlorobenzoic acid | Utility |
| Electronic Effect | Electron Donor (+R) | Electron Withdrawing (-I) | Modulates ring reactivity for acylation.[1][2] |
| Metabolic Fate | Oxidizes to Sulfoxide/Sulfone | Stable / Dehalogenation | S-oxidation allows "prodrug-like" tuning.[1][2] |
| Coupling Utility | Friedel-Crafts / Amide Coupling | Suzuki / Buchwald | -SMe tolerates Lewis Acids better than some halides.[1][2] |
Synthetic Workflows & Pathways
The utility of this intermediate relies on two divergent pathways: Oxidative Activation (to sulfones) and Scaffold Coupling (to build the drug core).[1][2]
Pathway Visualization: From Precursor to Active Pharmacophore
Figure 1: Divergent synthetic pathways. Pathway A prioritizes functional group modification (Sulfone), while Pathway B prioritizes scaffold construction.[1][2]
Detailed Experimental Protocols
Protocol A: Chemoselective Oxidation to 2-Methyl-5-(methylsulfonyl)benzoic acid
Target Application: Synthesis of NHE-1 Inhibitor Analogs.[1][2]
Challenge: Oxidizing the sulfide to sulfone without generating N-oxides (if coupled) or benzylic oxidation at the 2-methyl position.
Reagents:
-
Substrate: 2-Methyl-5-(methylthio)benzoic acid (1.0 eq)[1][2]
-
Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 eq)[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g (54.8 mmol) of the substrate in 100 mL Methanol. Add 100 mL water. The suspension may be cloudy.[1][2]
-
Addition: Cool to 0°C. Add Oxone (42.1 g, 137 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.[1][2] Monitor internal temp < 10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring (Self-Validation):
-
Quench & Isolation: Filter off insoluble potassium salts. Concentrate the filtrate to remove MeOH.[1] The product precipitates from the aqueous residue.[1] Filter, wash with ice water, and dry.[1]
Expected Yield: >90% White crystalline solid.[1][2] Key Insight: Oxone is preferred over mCPBA here because the acidic conditions prevent side reactions on the benzoic acid moiety.[1][2]
Protocol B: Acid Chloride Activation & Friedel-Crafts Acylation
Target Application: Construction of SGLT2 Inhibitor Aglycone Scaffolds.
Challenge: Thio-ethers can poison Lewis Acid catalysts (like AlCl3).[1][2] Stoichiometry must be adjusted.
Reagents:
-
Substrate: 2-Methyl-5-(methylthio)benzoic acid (1.0 eq)[1][2]
-
Coupling Partner: Fluorobenzene (Solvent/Reagent) or specific aryl halide.[1][2]
Step-by-Step Methodology:
-
Activation:
-
Acylation:
-
Workup:
Troubleshooting:
-
Low Yield? The sulfur atom may be coordinating irreversibly to the AlCl3.[1][2] Increase AlCl3 to 3.0 eq or switch to a milder Lewis Acid like TiCl4.[1][2]
Quality Control & Impurity Management
When using this intermediate for GMP synthesis, three specific impurities must be monitored.
| Impurity Type | Origin | Detection Method | Limit (ICH Q3A) |
| Sulfoxide Analog | Incomplete oxidation of sulfide.[1][2] | HPLC (Reverse Phase, C18) | < 0.15% |
| Des-methyl Analog | Cleavage of S-Me bond (harsh acid conditions).[1][2] | LC-MS (M-14 peak) | < 0.10% |
| Dimer | Disulfide formation during synthesis.[1][2] | HPLC (High retention time) | < 0.10% |
HPLC Method Parameters (Standard):
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV @ 254 nm (Aromatic) and 220 nm (Sulfur bond tracking).[1][2]
References
-
Synthesis of SGLT2 Inhibitors & Aglycones
-
Oxidation of Thio-Ethers in Pharmaceuticals
-
NHE-1 Inhibitor Chemistry (Rimeporide Analogs)
-
Chemical Identity & Properties
Sources
- 1. Bexagliflozin - Wikipedia [en.wikipedia.org]
- 2. (Sulfones) | BLDpharm [bldpharm.com]
- 3. 252562-00-8,2-Methyl-4-(methylsulfonyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 135709-66-9,3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. m.youtube.com [m.youtube.com]
Process Development Guide: Synthesis of 2-Methyl-5-(methylthio)benzoic Acid
CAS No: 26246-30-0
Application: Intermediate for PPAR
Abstract & Scope
This technical guide outlines a robust, scalable protocol for the synthesis of 2-Methyl-5-(methylthio)benzoic acid . Unlike transition-metal catalyzed couplings (e.g., Buchwald-Hartwig) which require expensive halogenated precursors (5-iodo-2-methylbenzoic acid), this route utilizes Electrophilic Aromatic Substitution (EAS) on the readily available o-toluic acid.
The process involves three key chemical transformations:[1]
-
Regioselective Chlorosulfonation: Exploiting the cooperative directing effects of the methyl and carboxyl groups.
-
Reductive Cleavage: Converting the sulfonyl chloride to a thiolate/thiol.
-
S-Alkylation: Selective methylation of the generated thiol.
Reaction Mechanism & Pathway
The synthesis relies on the orthogonal electronic properties of the substituents on the benzene ring.
Step 1: Regioselective Chlorosulfonation
The reaction uses chlorosulfonic acid (
-
Directing Effects:
-
The "Sweet Spot" (C5): Both groups cooperatively direct substitution to position C5. While C3 is also electronically activated, it is sterically crowded (sandwiched between -COOH and -CH₃). Therefore, substitution occurs almost exclusively at C5.
Step 2 & 3: Reduction and Methylation
The sulfonyl chloride intermediate is reduced to the thiol (thiophenol) using Zinc dust in acidic media. The nascent thiol is then methylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Graphviz Pathway Diagram:
Caption: Mechanistic flow from o-toluic acid to the methylthio-derivative via cooperative directing effects.
Experimental Protocol
Reagents & Equipment[2][4][5]
-
Reactants: o-Toluic acid (98%), Chlorosulfonic acid (
), Zinc dust (activated), Methyl Iodide (MeI). -
Solvents: Dichloromethane (DCM), Glacial Acetic Acid, Conc. HCl.
-
Equipment: 3-neck Round Bottom Flask (RBF), dropping funnel, reflux condenser, internal thermometer, ice-salt bath.
Stage 1: Synthesis of 5-(Chlorosulfonyl)-2-methylbenzoic acid
Rationale: Temperature control is critical here.[4] High temperatures (>100°C) promote sulfone formation (dimerization) and decarboxylation.
-
Setup: Charge a dry 3-neck RBF with Chlorosulfonic acid (5.0 equiv) . Cool to 0°C using an ice-salt bath.[4]
-
Addition: Add o-Toluic acid (1.0 equiv) portion-wise over 30 minutes. Note: The reaction is exothermic.[2] Maintain internal temperature < 10°C.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Then, heat gradually to 60°C and stir for 3 hours.
-
Monitoring: Check reaction progress via TLC (convert an aliquot to methyl ester/sulfonamide for visualization).
-
-
Quench: Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (3x) to remove residual acid, and dry under vacuum.
-
Checkpoint: Expected Yield: 75-85%.
-
Stage 2: Reduction and S-Methylation
Rationale: A step-wise approach (Reduction
-
Reduction:
-
Suspend the sulfonyl chloride (from Stage 1) in Glacial Acetic Acid (10 vol) .
-
Add Zinc dust (4.0 equiv) and Conc. HCl (catalytic amount) .
-
Heat to reflux (approx. 100°C) for 4-6 hours.
-
Mechanism:[5][6][7] Zn generates nascent hydrogen/electrons, reducing
. -
Workup: Filter off unreacted Zinc while hot. Concentrate the filtrate to obtain the crude thiol (5-mercapto-2-methylbenzoic acid).
-
-
Methylation:
-
Dissolve the crude thiol in 10% NaOH solution (3.0 equiv NaOH). This generates the thiolate dianion (carboxylate + thiolate).
-
Cool to 0-5°C.
-
Add Methyl Iodide (1.1 equiv) dropwise.
-
Stir at RT for 2 hours.
-
Acidification: Acidify the mixture with 2N HCl to pH ~2. The product will precipitate.
-
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
Process Validation & Troubleshooting
Critical Process Parameters (CPP)
| Parameter | Specification | Impact of Deviation |
| ClSO₃H Stoichiometry | 4.0 - 5.0 Equiv | < 4.0 eq: Incomplete conversion, formation of sulfonic acid (water soluble) instead of sulfonyl chloride.> 6.0 eq: Waste generation, harder quench. |
| Quench Temperature | < 20°C | > 20°C: Hydrolysis of sulfonyl chloride back to sulfonic acid (yield loss). |
| Zinc Quality | Activated Dust | Oxidized Zn: Stalled reduction; requires activation with dilute HCl. |
| Methylation pH | > 10 | Low pH: Thiol remains protonated (-SH) and is not nucleophilic enough for |
Analytical Specifications (Expected)
-
Appearance: White to pale yellow crystalline solid.
-
1H NMR (DMSO-d6, 400 MHz):
- 12.8 (s, 1H, -COOH)
- 7.7 (d, 1H, Ar-H, C6)
- 7.3 (dd, 1H, Ar-H, C4)
- 7.2 (d, 1H, Ar-H, C3)
- 2.5 (s, 3H, Ar-CH3)
- 2.4 (s, 3H, S-CH3)
Workflow Visualization
Caption: Operational workflow for the synthesis of the target thio-benzoic acid.
References
-
BenchChem Technical Support. (2025).[2][3] Chlorosulfonation of Benzoic Acid Derivatives: Troubleshooting Common Side Reactions. Retrieved from
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[6] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Organic Syntheses. (1921). Thiophenol: Reduction of Sulfonyl Chlorides.[4] Organic Syntheses, Coll.[1] Vol. 1, p.504. Link
-
Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997).[8] A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.[8] Synthetic Communications, 27(5), 897-905. Link
-
Cayman Chemical. (2022).[9] GW 501516 Product Information & Safety Data.[9]Link
Sources
- 1. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. GW501516 - Wikipedia [en.wikipedia.org]
- 6. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 7. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols for the Scalable Production of 2-Methyl-5-(methylthio)benzoic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 2-Methyl-5-(methylthio)benzoic acid
2-Methyl-5-(methylthio)benzoic acid is a bespoke chemical entity with significant potential as a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a methyl group influencing steric and electronic properties, and a methylthio moiety that can be further oxidized to sulfoxide or sulfone analogues, makes it a versatile building block. The development of a robust and scalable synthetic route is paramount to unlocking its full potential in drug discovery and development pipelines.
This document provides a comprehensive guide to the scalable production of 2-Methyl-5-(methylthio)benzoic acid, moving beyond a simple recitation of steps to offer a deeper understanding of the process, grounded in established chemical principles and supported by relevant literature.
Comparative Analysis of Synthetic Strategies
Several synthetic routes to substituted benzoic acids are conceivable. For the specific case of 2-Methyl-5-(methylthio)benzoic acid, a retrosynthetic analysis suggests a few primary approaches. A highly practical and scalable method involves a multi-step synthesis commencing from a readily available substituted toluene derivative. This is the primary focus of our detailed protocol.
Alternative strategies, such as the Ullmann condensation or the Newman-Kwart rearrangement, offer different approaches to forming the aryl-sulfur bond.
-
Ullmann Condensation: This copper-catalyzed reaction can form aryl thioethers from an aryl halide and a thiol.[1] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[1] Modern modifications have improved the scope and conditions of this reaction.[2]
-
Newman-Kwart Rearrangement: This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate is a powerful method for preparing thiophenols from phenols, which can then be methylated.[3][4] The reaction typically requires high temperatures, although palladium-catalyzed versions can proceed under milder conditions.[5]
The chosen primary synthetic route, detailed below, offers a balance of scalability, cost-effectiveness of starting materials, and avoidance of overly harsh reaction conditions.
Recommended Scalable Synthetic Pathway
The most promising scalable synthesis of 2-Methyl-5-(methylthio)benzoic acid involves a three-step sequence starting from 4-amino-3-methylbenzonitrile:
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group of 4-amino-3-methylbenzonitrile to a chloro group via a diazonium salt intermediate to yield 4-chloro-3-methylbenzonitrile.
-
Phase-Transfer Catalyzed Nucleophilic Aromatic Substitution: Introduction of the methylthio group by reacting 4-chloro-3-methylbenzonitrile with a methylthiolate source under phase-transfer catalysis (PTC) conditions to give 2-methyl-5-(methylthio)benzonitrile.
-
Hydrolysis: Conversion of the nitrile functionality to a carboxylic acid to afford the final product, 2-Methyl-5-(methylthio)benzoic acid.
This pathway is advantageous due to the relatively low cost of the starting materials and the well-established, scalable nature of each reaction type.
Visualizing the Synthetic Workflow
Sources
- 1. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 2. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
Application Notes and Protocols for 2-Methyl-5-(methylthio)benzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Agrochemical Potential of a Substituted Benzoic Acid
2-Methyl-5-(methylthio)benzoic acid is a substituted aromatic carboxylic acid with a unique molecular architecture that suggests a range of potential applications in agrochemistry.[1] While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs—a benzoic acid core, a methyl group, and a methylthio group—are present in various known agrochemicals. Benzoic acid and its derivatives are recognized for their roles as plant growth regulators, herbicides, and antimicrobial agents.[2][3][4] The presence of methyl and methylthio substituents can significantly influence the lipophilicity, steric hindrance, and electronic properties of the molecule, thereby modulating its biological activity and interaction with target sites.
This guide provides a comprehensive overview of the theoretical framework and practical protocols for investigating the agrochemical applications of 2-Methyl-5-(methylthio)benzoic acid. It is designed to empower researchers to explore its potential as a novel active ingredient. The protocols provided are adaptable templates based on established methodologies for analogous compounds and should be optimized for this specific molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methyl-5-(methylthio)benzoic acid is fundamental for its synthesis, formulation, and the design of biological assays.
| Property | Value | Source |
| CAS Number | 26246-30-0 | [5] |
| Molecular Formula | C₉H₁₀O₂S | [5] |
| Molecular Weight | 182.24 g/mol | [6] |
| Appearance | Solid (predicted) | |
| Melting Point | 169-173 °C (for the related compound 2-(Methylthio)benzoic acid) | [7] |
| Solubility | Soluble in methanol.[7] Poor water solubility is expected for the free acid. |
Note: Some properties are for structurally related compounds and should be experimentally verified for 2-Methyl-5-(methylthio)benzoic acid.
Synthesis of 2-Methyl-5-(methylthio)benzoic Acid
The synthesis of 2-Methyl-5-(methylthio)benzoic acid can be approached through several synthetic routes. One plausible method, adapted from procedures for related methylthio-benzoic acids, involves the reaction of a corresponding chlorobenzonitrile with sodium methyl mercaptide followed by hydrolysis.[8]
Diagram of a Potential Synthesis Pathway
Caption: A potential two-step synthesis of 2-Methyl-5-(methylthio)benzoic acid.
Protocol: Synthesis of 2-Methyl-5-(methylthio)benzoic Acid
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
Materials:
-
2-Chloro-5-methylbenzonitrile
-
Sodium methyl mercaptide (NaSCH₃)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Chloro-5-methylbenzonitrile in the anhydrous solvent.
-
Add sodium methyl mercaptide portion-wise to the solution.
-
Heat the reaction mixture (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Hydrolysis:
-
Add an aqueous solution of sodium hydroxide to the reaction mixture.
-
Heat the mixture to reflux and stir until the hydrolysis of the nitrile to the carboxylate is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
If a precipitate forms, filter the mixture.
-
Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterization: The identity and purity of the synthesized 2-Methyl-5-(methylthio)benzoic acid should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Potential Agrochemical Applications and Modes of Action
Based on the activities of structurally related benzoic acid derivatives, 2-Methyl-5-(methylthio)benzoic acid could be investigated for the following applications:
Fungicidal Activity
Hypothesized Mode of Action: Benzoic acid and its derivatives are known to possess antifungal properties.[8] The primary mechanism involves the disruption of the fungal cell's internal pH. The undissociated form of the acid penetrates the cell membrane and then dissociates in the more alkaline cytoplasm, leading to intracellular acidification. This can inhibit key metabolic enzymes, such as those in the glycolytic pathway, ultimately leading to fungal cell death.[8]
Workflow for In Vitro Antifungal Assay
Caption: A generalized workflow for determining the in vitro antifungal efficacy.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from established methods for antifungal screening.
Materials:
-
2-Methyl-5-(methylthio)benzoic acid
-
Dimethyl sulfoxide (DMSO)
-
Appropriate broth medium (e.g., Potato Dextrose Broth or RPMI-1640)
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Spectrophotometer (optional, for quantitative assessment)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-Methyl-5-(methylthio)benzoic acid in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in the broth medium across the wells of a 96-well plate to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized fungal spore or mycelial fragment suspension in sterile water or saline.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no fungus) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a period suitable for the growth of the test fungus (typically 48-72 hours).
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
Minimum Fungicidal Concentration (MFC) Determination: To determine if the compound is fungicidal or fungistatic, an aliquot from the wells showing no growth is plated onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.
Herbicidal and Plant Growth Regulatory Activity
Hypothesized Mode of Action: Many substituted benzoic acids exhibit herbicidal activity by acting as synthetic auxins or by inhibiting auxin transport.[9]
-
Synthetic Auxin: These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing plant death.[9]
-
Auxin Transport Inhibition: By blocking the polar transport of auxin, these compounds disrupt the normal developmental processes in plants, leading to abnormal growth and development.
Protocol: Seed Germination and Seedling Growth Bioassay
This assay provides a preliminary assessment of the phytotoxicity and potential plant growth regulatory effects.
Materials:
-
2-Methyl-5-(methylthio)benzoic acid
-
Acetone or other suitable solvent
-
Distilled water
-
Petri dishes with filter paper
-
Seeds of indicator plant species (e.g., cress, lettuce, radish for dicots; ryegrass, oat for monocots)
-
Growth chamber with controlled light and temperature
Procedure:
-
Test Solution Preparation: Prepare a stock solution of the compound in a minimal amount of solvent and then dilute with distilled water to the desired test concentrations. Include a solvent control.
-
Assay Setup: Place a sterile filter paper in each petri dish and moisten it with a fixed volume of the respective test solution or control.
-
Seed Plating: Place a known number of seeds (e.g., 10-20) on the filter paper in each petri dish.
-
Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 5-7 days), measure the germination percentage, root length, and shoot length of the seedlings.
-
Analysis: Compare the measurements of the treated groups to the control group to determine the effect of the compound on seed germination and seedling growth. Calculate the EC₅₀ (half-maximal effective concentration) for growth inhibition.
Insecticidal Activity
Hypothesized Mode of Action: While the free acid is less likely to be a potent insecticide, its esters, such as methyl 2-methyl-5-(methylthio)benzoate, could exhibit insecticidal properties. Benzoic acid esters can act as neurotoxins in insects, though the exact mechanisms can vary.
Protocol: Contact Toxicity Bioassay
This method assesses the toxicity of the compound upon direct contact with the target insect.
Materials:
-
2-Methyl-5-(methylthio)benzoic acid (or its ester)
-
Acetone
-
Microsyringe or micropipette
-
Test insects (e.g., fruit flies, aphids, or larvae of a model lepidopteran)
-
Vials or petri dishes with a food source
-
Ventilated observation containers
Procedure:
-
Dosing Solution Preparation: Prepare a series of dilutions of the test compound in acetone.
-
Topical Application: Apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect. A control group should be treated with acetone only.
-
Observation: Place the treated insects in the observation containers with access to food.
-
Mortality Assessment: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LD₅₀ (median lethal dose) using probit analysis.
Formulation of 2-Methyl-5-(methylthio)benzoic Acid for Agrochemical Use
For practical application in agriculture, the active ingredient must be formulated to ensure stability, ease of application, and optimal biological activity.[2] Given that 2-Methyl-5-(methylthio)benzoic acid is a solid with poor water solubility, two common formulation types are wettable powders (WP) and emulsifiable concentrates (EC) (if a suitable solvent is found).[10][11]
Protocol: Preparation of a Wettable Powder (WP) Formulation (Hypothetical)
Components:
-
Active Ingredient: 2-Methyl-5-(methylthio)benzoic acid (e.g., 50% w/w)
-
Wetting Agent: (e.g., sodium lauryl sulfate) (e.g., 2% w/w)
-
Dispersing Agent: (e.g., sodium lignosulfonate) (e.g., 5% w/w)
-
Inert Carrier: (e.g., kaolin clay, silica) (to make up 100% w/w)
Procedure:
-
Milling: The active ingredient is first finely milled to a small particle size.
-
Blending: The milled active ingredient, wetting agent, dispersing agent, and inert carrier are thoroughly blended in a powder mixer until a homogenous mixture is obtained.
-
Quality Control: The resulting wettable powder should be tested for its suspensibility, wetting time, and particle size distribution.
Protocol: Preparation of an Emulsifiable Concentrate (EC) Formulation (Hypothetical)
Components:
-
Active Ingredient: 2-Methyl-5-(methylthio)benzoic acid (e.g., 20% w/v)
-
Solvent: A water-immiscible organic solvent in which the active ingredient is soluble (e.g., aromatic hydrocarbons, cyclohexanone).
-
Emulsifier Blend: A mixture of anionic and non-ionic surfactants (e.g., calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate) (e.g., 10% w/v).
Procedure:
-
Dissolution: Dissolve the 2-Methyl-5-(methylthio)benzoic acid in the chosen solvent.
-
Addition of Emulsifiers: Add the emulsifier blend to the solution and stir until a homogenous liquid is formed.
-
Quality Control: The EC formulation should be tested for its emulsion stability upon dilution in water of varying hardness.
Conclusion and Future Directions
2-Methyl-5-(methylthio)benzoic acid represents an intriguing scaffold for the development of new agrochemicals. The protocols and theoretical frameworks provided in this guide offer a starting point for a systematic investigation into its potential fungicidal, herbicidal, and insecticidal properties. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening of its biological activities against a panel of relevant agricultural pests and weeds. Structure-activity relationship (SAR) studies with a library of related analogues could further elucidate the key structural features required for optimal activity and guide the design of more potent and selective agrochemicals.
References
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Croda Agriculture. (n.d.). Wettable powder (WP) formulations. Retrieved from [Link]
- Keitt, G. W., & Baker, R. A. (1966). Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Plant Physiology, 41(10), 1561–1569.
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Patsnap. (2025, July 31). Advancements in Carboxylic Acid-Derived Agrochemicals. Patsnap Eureka. Retrieved from [Link]
- Cremlyn, R. J. (1991). Agrochemicals: Preparation and mode of action. John Wiley & Sons.
- Finney, D. J. (1971). Probit Analysis. Cambridge University Press.
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Agro Chemicals. (n.d.). Formulation. Retrieved from [Link]
- Dow AgroSciences LLC. (2016). Emulsifiable concentrate (EC) formulation with herbicidal active fatty acids.
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- S. N. (2018). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
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PubChem. (n.d.). Benzoic acid, 5-amino-2-(methylthio)-, methyl ester. Retrieved from [Link]
- Tjeerdema, R. S., & Crosby, D. G. (1992). Aqueous sample preparation for bioassay using supercritical fluid extraction. Environmental Toxicology and Chemistry, 11(7), 929-935.
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ResearchGate. (n.d.). 1. Materials for the preparation of stock solution: (A) analytical weighing balance, (B) technical-grade insecticide, (C) 6-mL screw cap vial, (D) spatula. Retrieved from [Link]
-
Waldron, P. (2023, July 6). What is the agricultural use of carboxylic acid?. Quora. Retrieved from [Link]
- DiTomaso, J. M., & Healy, E. A. (2007). Weeds of California and Other Western States.
-
SAPS. (2016, December 27). Activity: Investigating the hormone auxin (IAA), a plant growth regulator. Plantae. Retrieved from [Link]
-
ACS Publications. (2023, June 20). Carboxylic Acid Derivatives in Herbicide Development. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
EPA. (2025, October 15). Benzoic acid, 5-(mercaptomethyl)-2-methyl- Properties. Retrieved from [Link]
- Soliman, E. A., & El-Gazzar, M. A. (2022). Schiff base synthesis, formulation as emulsifiable concentrate and study its nematicidal efficiency on root-knot nematode Meloidogyne spp. under greenhouse conditions.
-
Cipac. (n.d.). Formulation choice. Retrieved from [Link]
-
Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]
-
IJCRT. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]
- Bayer CropScience AG. (2017). Emulsifiable concentrate formulation.
- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.
- Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997). A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.
- Wang, D., et al. (2017).
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Functionalization of the carboxyl group in 2-Methyl-5-(methylthio)benzoic acid
An In-Depth Guide to the Functionalization of the Carboxyl Group in 2-Methyl-5-(methylthio)benzoic Acid
Introduction
2-Methyl-5-(methylthio)benzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its structural features—a sterically influential ortho-methyl group, an electron-donating para-methylthio group, and a reactive carboxyl group—make it a versatile precursor for the synthesis of complex molecules in medicinal chemistry and materials science. The ability to selectively and efficiently modify the carboxyl group is paramount to its utility, enabling the creation of esters, amides, and highly reactive acyl halides, which serve as intermediates for further transformations.
This technical guide provides a comprehensive overview of the principles and proven laboratory protocols for the three primary functionalizations of the carboxyl group of 2-Methyl-5-(methylthio)benzoic acid. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for procedural choices, and the expected outcomes, ensuring both technical accuracy and practical applicability for researchers in the field.
Core Principles of Carboxylic Acid Activation
Direct nucleophilic attack on the carbonyl carbon of a carboxylic acid by neutral nucleophiles like alcohols or amines is generally an inefficient process. The primary obstacle is the acidic nature of the carboxyl proton; a basic nucleophile, such as an amine, will readily deprotonate the carboxylic acid to form a stable and highly unreactive carboxylate salt.[1] To facilitate the reaction, the hydroxyl (-OH) moiety of the carboxyl group must be converted into a better leaving group. This process, known as "activation," renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic acyl substitution.[1][2] The strategies detailed in this guide—conversion to an acyl chloride, acid-catalyzed esterification, and carbodiimide-mediated amidation—are all founded on this essential principle.
Section 1: Conversion to 2-Methyl-5-(methylthio)benzoyl Chloride
The transformation of a carboxylic acid into an acyl chloride is a cornerstone of organic synthesis. Acyl chlorides are highly reactive electrophiles that can be readily converted into a wide array of derivatives, including esters, amides, and anhydrides.[3][4] The most common and effective method for this conversion is treatment with thionyl chloride (SOCl₂).
Mechanism and Rationale
The reaction with thionyl chloride is highly favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium toward the product.[3] The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[2] This forms a reactive chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl group. A subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride.[2][5] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmaier reagent in situ, which is a more potent activating agent.[4]
Graphical Representation of Acyl Chloride Formation
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Detailed Experimental Protocol: Synthesis of 2-Methyl-5-(methylthio)benzoyl Chloride
Reagents and Materials:
-
2-Methyl-5-(methylthio)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or toluene as solvent (optional, reaction can be run neat)
-
Round-bottom flask with reflux condenser and gas trap (NaOH or CaCl₂ tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap to neutralize HCl and SO₂ gas.
-
Charging the Flask: Add 2-Methyl-5-(methylthio)benzoic acid (e.g., 5.0 g, 27.4 mmol) to the flask. If using a solvent, add 25 mL of anhydrous DCM.
-
Reagent Addition: Slowly add thionyl chloride (e.g., 4.0 mL, 54.8 mmol, 2.0 eq) to the flask at room temperature with stirring. Add one drop of DMF as a catalyst.[4]
-
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM, or 70-80°C if neat) and maintain for 1-3 hours.[6] The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure (rotary evaporation). Caution: Thionyl chloride is corrosive and moisture-sensitive.
-
Purification: The resulting crude 2-Methyl-5-(methylthio)benzoyl chloride is often a pale yellow oil and can be used directly in subsequent reactions without further purification.[7] If high purity is required, vacuum distillation can be performed, but care must be taken due to the reactivity of the product.
Section 2: Esterification of 2-Methyl-5-(methylthio)benzoic Acid
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The Fischer esterification, an acid-catalyzed equilibrium reaction, is a classical and cost-effective method for this transformation.[8]
Mechanism and Rationale
In Fischer esterification, a strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid.[8] This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack by the alcohol.[2] A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester. Since the reaction is reversible, it must be driven to completion by either using a large excess of the alcohol or by removing water as it is formed (e.g., with a Dean-Stark apparatus).[8][9]
Graphical Representation of Fischer Esterification
Caption: Mechanism of acid-catalyzed Fischer esterification.
Detailed Experimental Protocol: Synthesis of Methyl 2-Methyl-5-(methylthio)benzoate
Reagents and Materials:
-
2-Methyl-5-(methylthio)benzoic acid
-
Methanol (reagent grade, used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄), catalytic amount
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware
Procedure:
-
Setup: Place 2-Methyl-5-(methylthio)benzoic acid (e.g., 5.0 g, 27.4 mmol) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add a large excess of methanol (e.g., 100 mL). While stirring, slowly and cautiously add concentrated sulfuric acid (e.g., 1 mL).[9]
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with water (100 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, to remove unreacted acid and catalyst), and finally with brine (50 mL).[9] Caution: CO₂ evolution may occur during the bicarbonate wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: The product, methyl 2-methyl-5-(methylthio)benzoate, can be purified by silica gel column chromatography if necessary.
Section 3: Amidation of 2-Methyl-5-(methylthio)benzoic Acid
Amide bond formation is one of the most important reactions in organic and medicinal chemistry. Direct reaction between a carboxylic acid and an amine is typically unfavorable due to acid-base neutralization.[2] Therefore, coupling agents are employed to activate the carboxylic acid and facilitate the reaction under mild conditions.
Mechanism and Rationale
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), are highly effective coupling agents.[10] The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate has an excellent leaving group (a urea derivative) and is readily attacked by the amine nucleophile to form the stable amide bond. The main byproduct is a urea, which is insoluble (dicyclohexylurea, DCU) or water-soluble (EDU), facilitating its removal.
Graphical Representation of Amide Formation
Caption: Mechanism of amide formation using a carbodiimide coupling agent.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-methyl-5-(methylthio)benzamide
Reagents and Materials:
-
2-Methyl-5-(methylthio)benzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions and racemization)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
1M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard reaction and extraction glassware
Procedure:
-
Setup: Dissolve 2-Methyl-5-(methylthio)benzoic acid (e.g., 1.0 g, 5.49 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: Add benzylamine (e.g., 0.59 g, 5.49 mmol, 1.0 eq) to the solution. If using, add HOBt (0.74 g, 5.49 mmol, 1.0 eq).
-
Coupling Agent: Cool the mixture in an ice bath (0°C). Add EDAC (1.05 g, 5.49 mmol, 1.0 eq) portion-wise to the stirred solution.[10] If using DCC, it can be added as a solution in DCM.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup (for EDAC): Dilute the reaction mixture with DCM (50 mL). Wash the organic layer sequentially with 1M HCl (2 x 25 mL, to remove excess amine and EDAC), saturated NaHCO₃ solution (2 x 25 mL, to remove HOBt and unreacted acid), and brine (25 mL).
-
(Alternative Workup for DCC): If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU, then proceed with the aqueous washes as described above.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or silica gel column chromatography to obtain the final product.
Data Summary and Comparison
The choice of functionalization method depends on the desired final product and its intended application. The following table summarizes the key aspects of each protocol.
| Functionalization | Primary Reagent(s) | Catalyst/Activator | Typical Conditions | Key Advantages | Potential Challenges |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | DMF (cat.) | Reflux (neat or in solvent) | Highly reactive product; gaseous byproducts simplify workup. | Product is moisture-sensitive and corrosive; requires inert conditions. |
| Esterification | Alcohol (e.g., Methanol) | H₂SO₄ (cat.) | Reflux in excess alcohol | Economical; straightforward procedure for simple alcohols. | Equilibrium reaction requires driving to completion; not suitable for acid-sensitive substrates. |
| Amidation | Amine | EDAC or DCC | Room Temperature | Mild conditions; high yields; broad substrate scope. | Coupling agents can be expensive; byproduct removal is critical (filtration for DCU, washing for EDU). |
General Workflow
The functionalization of 2-Methyl-5-(methylthio)benzoic acid follows a logical progression where the choice of reaction pathway is dictated by the target derivative.
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Application Note: High-Efficiency Amidation of 2-Methyl-5-(methylthio)benzoic Acid
Executive Summary
Coupling 2-Methyl-5-(methylthio)benzoic acid (CAS: 59338-84-0) with amines presents a dual challenge in medicinal chemistry: steric hindrance imposed by the ortho-methyl group and chemoselectivity required to preserve the meta-methylthio ether. Standard coupling protocols (e.g., EDC/NHS) often fail to drive this reaction to completion due to the steric blockade of the carbonyl carbon. Furthermore, the thioether moiety is susceptible to oxidation (to sulfoxide/sulfone) or catalyst poisoning if inappropriate activation methods are employed.
This guide details three validated protocols optimized for this specific scaffold, prioritizing yield, purity, and scalability.
Strategic Analysis: The "Why" Behind the Protocol
The Steric Challenge (The Ortho-Effect)
The 2-methyl group creates significant steric bulk around the carboxylic acid. In the transition state of nucleophilic attack, the amine must approach the carbonyl carbon. The ortho-methyl group restricts the rotational freedom of the carboxylate and physically blocks the trajectory of the incoming nucleophile.
-
Implication: We require "High-Energy" active intermediates. Standard mixed anhydrides (e.g., IBCF) often decompose before the amine can attack. We recommend T3P (Propanephosphonic acid anhydride) or HATU as they form highly reactive species that drive the reaction thermodynamically.
The Chemoselective Challenge (The Thioether)
The 5-methylthio group is a "soft" nucleophile and a reducing agent.
-
Oxidation Risk: Avoid workups involving strong oxidants (e.g., bleach, peroxide) or reagents that generate singlet oxygen.
-
Alkylation Risk: The sulfur atom can be alkylated by strong electrophiles, though this is less of a concern in standard amidation.
-
Acid Chloride Route: While viable, generating the acid chloride with oxalyl chloride requires catalytic DMF. The Vilsmeier-Haack intermediate formed can potentially interact with the electron-rich sulfide, though this is rare at low temperatures.
Decision Matrix: Selecting the Right Protocol
Use the following logic to select your method.
Figure 1: Decision matrix for reagent selection based on amine reactivity and scale.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (High-Throughput/Library)
Best for: Small scale (<100 mg), valuable amines, and ensuring success on the first try.
Mechanism: HATU generates an O-At (7-azabenzotriazole) active ester. The pyridine nitrogen in the 7-position provides an "anchoring" effect (neighboring group participation) that accelerates amine attack, overcoming the 2-methyl steric hindrance.
Reagents:
-
Substrate: 2-Methyl-5-(methylthio)benzoic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv[1]
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (Hunig’s Base) (3.0 equiv)
-
Solvent: Anhydrous DMF (Concentration ~0.2 M)
Protocol:
-
Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (1.0 equiv only at this stage) dropwise. Stir at Room Temperature (RT) for 15 minutes. Note: The solution typically turns yellow/orange as the active ester forms.
-
Addition: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at RT for 4–16 hours.
-
Tip: If the amine is an aniline, heat to 50°C.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
10% Citric Acid (removes DIPEA and unreacted amine).
-
Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).
-
Brine.[1]
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Method B: T3P-Mediated Coupling (Scale-Up/Green)
Best for: Gram-scale, process chemistry, and difficult purifications.
Why T3P? Propanephosphonic acid anhydride (T3P) is a cyclic anhydride.[2] It is extremely effective for sterically hindered acids because it forms a mixed anhydride that is highly reactive but does not suffer from the rapid epimerization or side-reactions of other reagents. Crucially, all T3P byproducts are water-soluble , simplifying purification.
Reagents:
-
Substrate: 2-Methyl-5-(methylthio)benzoic acid (1.0 equiv)
-
Amine: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)
-
Solvent: EtOAc or 2-MeTHF (Concentration ~0.5 M)
Protocol:
-
Charge: To a reactor/flask, add the acid (1.0 equiv), amine (1.1 equiv), and solvent (EtOAc).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is volatile; otherwise, start at RT.
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.
-
Exotherm Warning: The reaction is exothermic. Maintain Temp < 30°C.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Monitoring: HPLC/TLC. If conversion is <90% after 4h, add 0.5 equiv more T3P and heat to 50°C. The 2-methyl group may require thermal energy to overcome the rotational barrier.
-
-
Workup (The "T3P Wash"):
-
Add water (1 vol) to the reaction mixture. Stir for 15 mins (hydrolyzes excess T3P).
-
Separate phases.[3]
-
Wash organic layer with 1M HCl (removes pyridine).
-
Wash with 1M NaOH (removes unreacted benzoic acid).
-
-
Isolation: Concentrate organic layer. Often yields pure product without chromatography.
Method C: Acid Chloride Generation (The "Sledgehammer")
Best for: Extremely unreactive amines (e.g., electron-deficient anilines) where HATU/T3P fails.
Critical Safety Note: Oxalyl chloride generates HCl and CO/CO₂ gas. Use a fume hood.
Protocol:
-
Activation: Dissolve acid (1.0 equiv) in anhydrous DCM (0.3 M). Add catalytic DMF (2 drops).
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.
-
Formation: Stir at RT for 2 hours.
-
Check: Bubbling should cease. Aliquot into MeOH can be checked by LCMS (look for Methyl Ester mass) to confirm conversion.
-
-
Evaporation (Crucial for Thioethers): Evaporate the solvent and excess oxalyl chloride to dryness under reduced pressure. Do not add the amine directly to the reaction mixture containing excess oxalyl chloride, as this can lead to side reactions with the thioether.
-
Coupling: Redissolve the crude acid chloride in DCM or THF. Add the Amine (1.1 equiv) and TEA (2.0 equiv).[1] Stir at RT.
Data Summary & Troubleshooting
| Parameter | Method A (HATU) | Method B (T3P) | Method C (Acid Cl) |
| Steric Tolerance | High | Very High | Maximum |
| Workup Ease | Medium (requires column) | Excellent (wash only) | Medium |
| Atom Economy | Low (large byproducts) | High | High |
| Thioether Safety | Excellent | Excellent | Good (requires care) |
| Cost | High | Medium | Low |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Conversion (<50%) | 2-Methyl steric block | Switch to Method B (T3P) and heat to 60°C. The thermal energy helps the amine bypass the methyl group. |
| S-Oxidation (Sulfoxide) | Oxidants in solvent/workup | Check solvents for peroxides (especially THF/Ether). Use fresh bottles. Avoid bleach in cleaning glassware. |
| Dimer Formation | Acid self-coupling | Ensure Amine is present in excess. If using Method C, ensure Acid Chloride is added to the amine, not vice-versa. |
Visual Workflow (T3P Method)
Figure 2: Streamlined workflow for T3P-mediated coupling, highlighting the simplified workup.
References
-
T3P for Sterically Hindered Amides
- Dunetz, J. R., et al. "Propanephosphonic Acid Anhydride (T3P): A Useful Reagent for the Preparation of Sterically Hindered Amides." Organic Letters, 2011.
-
Source: (Validated for 2,6-disubstituted benzoates).
-
HATU Mechanism & Application
-
General Review of Amide Coupling
- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews, 2009.
-
Source:
-
Thioether Stability in Synthesis
- World Intellectual Property Organization (WIPO). "Process for preparing 2-methoxy-5-aminosulfonylbenzoic acid methyl ester" (Analogous thioether/sulfonamide chemistry).
-
Source:
Sources
Application Notes & Protocols: Green Chemistry Approaches to Synthesizing 2-Methyl-5-(methylthio)benzoic Acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of green chemistry principles to the synthesis of 2-Methyl-5-(methylthio)benzoic acid. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. This guide explores modern, sustainable alternatives, including copper and palladium-catalyzed cross-coupling reactions with improved atom economy, the use of safer solvents, and the application of advanced energy sources like microwave irradiation. Detailed, field-tested protocols are provided, along with mechanistic insights and a comparative analysis to facilitate the adoption of greener, more efficient, and safer laboratory practices.
Introduction: The Imperative for Greener Synthesis
2-Methyl-5-(methylthio)benzoic acid is a key building block in medicinal chemistry and materials science. Its synthesis is pivotal, yet classic methods often carry a significant environmental footprint, utilizing toxic reagents and generating substantial waste. The principles of green chemistry offer a framework to redesign these syntheses, aiming to minimize environmental impact while maximizing efficiency and safety.
The core tenets of green chemistry, particularly atom economy , catalysis , the use of safer solvents and reagents , and energy efficiency , provide the foundation for the methodologies discussed herein.[1][2] By maximizing the incorporation of all starting materials into the final product (high atom economy), we inherently reduce waste.[3][4] The move from stoichiometric reagents to catalytic systems further enhances efficiency, while the selection of environmentally benign solvents and energy sources addresses both safety and sustainability concerns.[5]
Retrosynthetic Analysis and Strategic Green Pathways
A logical retrosynthetic analysis of the target molecule reveals several potential pathways for C-S bond formation, which is the key transformation. The choice of pathway directly influences the overall "greenness" of the synthesis.
Figure 1: Retrosynthetic analysis of 2-Methyl-5-(methylthio)benzoic acid highlighting two primary green synthetic strategies.
-
Route A (C-S Cross-Coupling): This is the most direct and widely explored route. It involves the coupling of a readily available 5-halo-2-methylbenzoic acid with a methylthiol source. The green focus here is on the choice of catalyst (abundant copper vs. precious palladium), the nature of the thiol source (avoiding volatile and toxic methanethiol gas), and the solvent system.
-
Route B (Thiol Methylation): This route involves the methylation of a pre-formed thiol. The green advantage lies in using sustainable methylating agents like dimethyl carbonate (DMC), which is a non-toxic alternative to traditional reagents like dimethyl sulfate or methyl iodide.[6]
Methodology 1: Copper-Catalyzed C-S Cross-Coupling
Copper catalysis represents a significant green advancement over palladium-based systems due to copper's higher natural abundance, lower cost, and reduced toxicity. This protocol adapts a highly efficient Cu/Cu₂O-catalyzed C-S bond formation methodology.[7] It avoids the need for expensive and complex ligands, using a simple, robust catalytic system.
Causality and Mechanistic Insight
The Cu(I)/Cu(II) catalytic cycle is believed to proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the thiolate nucleophile and subsequent reductive elimination to yield the thioether product and regenerate the active Cu(I) catalyst. The use of a mixed Cu/Cu₂O system provides a stable and highly active catalyst source.
Figure 2: Simplified catalytic cycle for copper-catalyzed C-S cross-coupling.
Experimental Protocol
Materials:
-
5-Bromo-2-methylbenzoic acid
-
Sodium thiomethoxide (NaSMe)
-
Copper (I) oxide (Cu₂O)
-
Copper powder (Cu)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol or Cyclopentyl methyl ether (CPME) as a greener solvent alternative[5]
-
Hydrochloric acid (2M)
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-methylbenzoic acid (1.0 eq), potassium carbonate (1.0 eq), copper powder (0.09 eq), and copper(I) oxide (0.04 eq).[7]
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add the solvent (2-ethoxyethanol or CPME, approx. 0.3 M concentration relative to the benzoic acid derivative).
-
Add sodium thiomethoxide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer to pH 2-3 with 2M HCl to protonate the carboxylic acid.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure 2-Methyl-5-(methylthio)benzoic acid.
Methodology 2: Thiol-Free C-S Bond Formation using Xanthates
A significant drawback of many C-S coupling reactions is the use of volatile and malodorous thiols. A greener approach is to use thiol-free reagents, such as xanthates, which serve as stable, odorless thiol surrogates.[8] This protocol utilizes a palladium-catalyzed reaction, focusing on a low-solvent or solvent-free mechanochemical approach to further enhance its green credentials.
Causality and Mechanistic Insight
Mechanochemical synthesis, performed in a ball mill, minimizes or eliminates the need for bulk solvents, drastically reducing waste.[9] The mechanical energy from grinding initiates the reaction. The palladium catalyst, often supported on a solid matrix, facilitates the coupling. The xanthate salt likely decomposes in situ to provide the thiolate nucleophile, which then enters the palladium catalytic cycle, analogous to standard cross-coupling mechanisms involving oxidative addition and reductive elimination.[10]
Experimental Protocol
Materials:
-
5-Bromo-2-methylbenzoic acid
-
Potassium O-ethyl xanthate (KEX)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or a similar bulky phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
A planetary ball mill or mixer mill with stainless steel or zirconia grinding jars and balls.
Procedure:
-
Inside a glovebox or under an inert atmosphere, add 5-bromo-2-methylbenzoic acid (1.0 eq), potassium O-ethyl xanthate (1.5 eq), potassium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq) to a grinding jar.[9]
-
Add the grinding balls to the jar, seal it securely, and place it in the ball mill.
-
Mill the mixture at a set frequency (e.g., 20-30 Hz) for 1-3 hours. The reaction progress can be monitored by taking small aliquots at intervals.
-
After milling, open the jar and dissolve the solid mixture in a minimal amount of ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 2M HCl to pH 2-3.
-
Work up the product as described in Methodology 1 (Steps 9-12).
Methodology 3: Sustainable Synthesis via Flow Chemistry
Flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters, enhanced safety, and simplified scale-up.[11][12] For the synthesis of 2-Methyl-5-(methylthio)benzoic acid, a flow setup can be used to perform the copper-catalyzed C-S coupling (Methodology 1) with greater efficiency and safety, especially when handling exothermic reactions or potentially unstable intermediates.[13]
Workflow and Green Advantages
In a flow system, reactant solutions are pumped through a heated microreactor or packed-bed reactor. The high surface-area-to-volume ratio ensures rapid heat and mass transfer, leading to faster reaction times, higher yields, and fewer byproducts.[12] This approach minimizes solvent use and allows for the integration of in-line purification, making it a highly efficient and green manufacturing pathway.
Figure 3: Conceptual workflow for the continuous flow synthesis of 2-Methyl-5-(methylthio)benzoic acid.
Protocol Outline (Conceptual)
-
Preparation: Prepare two stock solutions in a suitable green solvent (e.g., CPME).
-
Solution A: 5-Bromo-2-methylbenzoic acid and K₂CO₃.
-
Solution B: Sodium thiomethoxide.
-
-
Reactor Setup: Pack a column reactor with a solid-supported copper catalyst. Heat the reactor to the optimized temperature (e.g., 140-160 °C).
-
Execution: Pump the two solutions at defined flow rates into a T-mixer, where they combine before entering the heated reactor.
-
Collection: The product stream exits the reactor, passes through a back-pressure regulator to maintain system pressure, and is collected.
-
Work-up: The collected product stream is then subjected to a standard aqueous work-up and purification as previously described.
Comparative Analysis of Green Methodologies
The choice of synthetic route depends on available equipment, scale, and specific green chemistry priorities. The following table provides a comparative summary.
| Metric | Methodology 1 (Cu-Catalyzed Batch) | Methodology 2 (Pd-Catalyzed Mechano) | Methodology 3 (Cu-Catalyzed Flow) |
| Principle | C-S Cross-Coupling | Thiol-Free C-S Cross-Coupling | C-S Cross-Coupling |
| Catalyst | Cu/Cu₂O (Abundant Metal) | Pd(OAc)₂/SPhos (Precious Metal) | Supported Cu (Recyclable) |
| Solvent | Green Solvents (e.g., CPME) | Minimal to None | Green Solvents (e.g., CPME) |
| Energy Input | Conventional Heating | Mechanical (Ball Mill) | Precise Heating (Flow Reactor) |
| Atom Economy | Good | Good | Good |
| Safety | Standard batch safety | High; avoids bulk flammable solvents | Very High; small reaction volumes |
| Scalability | Moderate | Challenging for large scale | Excellent |
| Key Advantage | Low-cost, robust catalyst | Avoids odorous thiols, solvent-free | Superior control, safety, and scalability |
Conclusion and Future Outlook
The synthesis of 2-Methyl-5-(methylthio)benzoic acid can be accomplished through several pathways that align with the principles of green chemistry. Copper-catalyzed C-S coupling offers a cost-effective and robust method, particularly when paired with greener solvents. For laboratories equipped with mechanochemical tools, the thiol-free xanthate route provides a compelling solventless option. Looking towards industrial production, continuous flow chemistry stands out as the most sustainable, safe, and scalable technology. By adopting these advanced protocols, scientists can significantly reduce the environmental impact of their research and development activities, paving the way for a more sustainable chemical industry.
References
-
Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Bromides with Thiols. Organic Letters, 4(20), 3517–3520*. [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716*. [Link]
-
Zheng, Z., et al. (2022). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 27(19), 6599*. [Link]
-
Jordan, A., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 121(11), 6964-7023*. [Link]
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
-
Parmar, D., et al. (2014). Organocatalytic Carbon–Sulfur Bond-Forming Reactions. Chemical Reviews, 114(17), 8240–8290*. [Link]
-
Sheldon, R. A. (2017). The E Factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43*. [Link]
-
Prat, D., et al. (2016). Sustainable solvents: a metric for the selection of safer and greener solvents. Green Chemistry, 18(1), 288-296*. [Link]
-
Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471–1477*. [Link]
-
Placet, V., et al. (2017). Flow Chemistry: Pathway for Continuous API Manufacturing. Pharma's Almanac. [Link]
-
Dicks, A. P., & Hent, A. (2015). Atom Economy and Reaction Mass Efficiency. SpringerBriefs in Green Chemistry for Sustainability. [Link]
-
Sivo, A., et al. (2021). Novel methodologies for the flow synthesis of organic scaffolds. Reaction Chemistry & Engineering, 6(5), 756-786*. [Link]
-
Baumann, M., & Baxendale, I. R. (2020). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. [Link]
-
Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283*. [Link]
-
American Chemical Society. (n.d.). 12 Principles of Green Chemistry. ACS. [Link]
-
Frija, L. M. T., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34057-34096*. [Link]
-
Cann, M. C. (2011). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]
-
SK pharmteco. (2021). The Principles of Green Chemistry - Atom Economy. SK pharmteco. [Link]
-
Ito, K., & Kubota, K. (2020). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Trends in Chemistry, 2(11), 1045-1058*. [Link]
-
de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178*. [Link]
-
Anzin, T. M., & Sigman, M. S. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493*. [Link]
Sources
- 1. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bilder.buecher.de [bilder.buecher.de]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for synthesizing thioanisole by using thiophenol and dimethyl carbonate as raw materials - Eureka | Patsnap [eureka.patsnap.com]
- 7. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions | springerprofessional.de [springerprofessional.de]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. politesi.polimi.it [politesi.polimi.it]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Troubleshooting & Optimization
Improving reaction yield of 2-Methyl-5-(methylthio)benzoic acid
Technical Support Center: Optimization of 2-Methyl-5-(methylthio)benzoic Acid Synthesis
Introduction: Strategic Route Selection
User Query: I am experiencing low yields (<40%) and high impurity profiles when synthesizing 2-Methyl-5-(methylthio)benzoic acid. Which pathway offers the highest reliability?
Technical Response:
The synthesis of 2-Methyl-5-(methylthio)benzoic acid presents a specific regiochemical challenge: the sulfide moiety at position 5 is meta to the electron-withdrawing carboxyl group (position 1), rendering standard Nucleophilic Aromatic Substitution (
To improve yield, you must transition from classical substitution methods to either Transition-Metal Catalyzed C-S Coupling (Recommended for high value/purity) or an optimized Sandmeyer-type Transformation (Recommended for scale/cost).
Route Comparison Table:
| Feature | Route A: Pd-Catalyzed C-S Coupling | Route B: Sandmeyer Reaction |
| Precursor | 5-Bromo-2-methylbenzoic acid | 5-Amino-2-methylbenzoic acid |
| Reagents | NaSMe, Pd | NaNO |
| Yield Potential | High (75-90%) | Moderate (50-65%) |
| Key Impurity | Des-bromo byproduct (2-methylbenzoic acid) | Phenols (hydrolysis), Diazo-tars |
| Oxidation Risk | Low (Inert atmosphere inherent) | High (Air exposure during workup) |
Module 1: Protocol for Palladium-Catalyzed C-S Coupling
User Query: I am using the Pd-catalyzed route but the reaction stalls. What are the critical parameters?
Root Cause Analysis: Stalling in C-S coupling is often due to catalyst poisoning by the sulfur species or inefficient transmetallation. The steric bulk of the ortho-methyl group at position 2 also slows the oxidative addition step.
Optimized Protocol:
-
Catalyst System: Use Pd
(dba) (1.5 mol%) with Xantphos (3.0 mol%). Xantphos has a wide bite angle that facilitates the reductive elimination of the sulfide product. -
Base Selection: Use Diisopropylethylamine (DIPEA) or
. Avoid strong alkoxides which may cause decarboxylation. -
Solvent: 1,4-Dioxane (degassed) is superior to Toluene for solubility of the carboxylic acid salt.
Step-by-Step Workflow:
-
Degassing (Critical): Sparge 1,4-Dioxane with Argon for 20 minutes before adding catalyst.
-
Loading: Charge flask with 5-Bromo-2-methylbenzoic acid (1.0 eq), Pd
(dba) , Xantphos, and (2.5 eq). -
Thiol Addition: Add Sodium Thiomethoxide (NaSMe) (1.2 eq) last.
-
Note: If using volatile methanethiol gas, use a sealed tube.[1] NaSMe solid is preferred for stoichiometry control.
-
-
Reaction: Heat to 100°C for 12-16 hours.
-
Quench: Cool to RT, acidify with 1M HCl to pH 3.
Visualizing the Catalytic Cycle:
Caption: Pd-Catalyzed C-S coupling cycle using Xantphos ligand to overcome steric hindrance.
Module 2: Troubleshooting the Sandmeyer Route
User Query: I am using the cheaper Sandmeyer route (from amine), but I get a lot of tar and low yields. How do I fix this?
Troubleshooting Guide:
Issue 1: Diazo Decomposition (Tar Formation)
-
Cause: The diazonium intermediate is unstable above 5°C.
-
Fix: Maintain internal temperature at 0-2°C during diazotization. Do not rely on bath temperature; use an internal probe.
-
Protocol Adjustment: Add
solution sub-surface to the amine/acid mixture to prevent localized heating.
Issue 2: Hydrolysis to Phenol (OH impurity instead of SMe)
-
Cause: Water competing as a nucleophile.
-
Fix: Use Dimethyl Disulfide (DMDS) as the sulfur source instead of aqueous NaSMe.
-
Mechanistic Insight: The radical-nucleophilic substitution works best if the sulfur species is generated in situ or present in high concentration.
Optimized Sandmeyer Protocol:
-
Dissolve 5-amino-2-methylbenzoic acid in
(tetrafluoroboric acid) or HCl. -
Diazotize with
at 0°C. -
Critical Step: Add the cold diazonium salt solution dropwise into a pre-heated (60°C) solution of NaSMe (excess, 2.5 eq) in water/DMSO.
-
Why: "Inverse addition" ensures the diazonium salt is immediately consumed by the high concentration of nucleophile, minimizing side reactions.[1]
-
Module 3: Preventing Sulfur Oxidation (The "Sulfoxide Problem")
User Query: My product contains 10-15% sulfoxide impurity (M+16 peak). How do I remove or prevent this?
Technical Insight: The thioether (sulfide) group is highly susceptible to oxidation by atmospheric oxygen, especially under acidic conditions or when metal ions are present. Separating the sulfoxide from the product is difficult due to similar solubility profiles. Prevention is the only viable strategy.
Prevention Checklist:
| Stage | Action Item | Scientific Rationale |
| Reaction | Degas all solvents (Argon sparge). | Removes dissolved |
| Workup | Use Sodium Metabisulfite ( | Scavenges peroxides and mild oxidants immediately upon quenching. |
| Drying | Avoid hot air ovens. | Heat + Air accelerates oxidation. Dry in a vacuum desiccator over |
| Storage | Store under Argon at -20°C. | Kinetic inhibition of auto-oxidation. |
Logic Tree for Impurity Management:
Caption: Decision matrix for handling sulfoxide impurities detected by LC-MS.
Module 4: Purification & Isolation
User Query: The product comes out as an oil or sticky solid. How do I get a clean powder?
Crystallization Protocol: 2-Methyl-5-(methylthio)benzoic acid has a tendency to oil out due to the flexible thio-methyl chain.
-
Acid-Base Swing (Purification):
-
Dissolve crude oil in 1M NaOH (forms the sodium benzoate).
-
Wash aqueous layer with Ethyl Acetate (removes non-acidic organic impurities like disulfides).
-
Acidify aqueous layer slowly with 1M HCl in the presence of seed crystals if available.
-
-
Recrystallization Solvent:
-
Ethanol/Water (1:3): Dissolve in hot ethanol, add water until turbid, cool slowly.
-
Alternative: Toluene/Heptane (for highly non-polar impurities).
-
References
-
Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002).[1] Palladium-catalyzed reactions of aryl halides with soft nucleophiles. Tetrahedron, 58(11), 2041-2075.[1] Link
-
Lynch, D. C., Miller, J. R., & Spawn, T. D. (1997).[1] A Convenient Synthesis Of 2-Methyl-5-(Methylthio)Benzothiazole.[2] Synthetic Communications, 27(5), 897-905.[1] (Demonstrates S-methylation logic on similar scaffolds). Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link
-
Google Patents. (2010). CN101712641A: Method for preparing methylthio benzoic acid. (Industrial reference for PTC-based thiolation). Link
-
Biotage. (2023).[3][4] How to handle peptides that contain methionine (Oxidation prevention). (Applied sulfur chemistry principles). Link
Sources
Technical Support Center: Purification of 2-Methyl-5-(methylthio)benzoic acid via Recrystallization
Welcome to the technical support center for the purification of 2-Methyl-5-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The information presented here is a synthesis of established chemical principles and field-proven experience to ensure you can achieve the highest purity for your sample.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a recrystallization protocol for 2-Methyl-5-(methylthio)benzoic acid?
A1: The most crucial initial step is solvent selection. An ideal recrystallization solvent should exhibit high solubility for 2-Methyl-5-(methylthio)benzoic acid at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2][3] This differential solubility is the fundamental principle that drives the purification process, allowing for the separation of the desired compound from soluble impurities.[1]
A systematic approach to solvent screening is recommended. Start with small-scale solubility tests using a variety of solvents with differing polarities. Given the structure of 2-Methyl-5-(methylthio)benzoic acid, which contains both a nonpolar aromatic ring and a polar carboxylic acid group, solvents of intermediate polarity or solvent mixtures are often effective.
Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to come out of the supersaturated solution too quickly.[4][5] Highly impure samples are also more prone to oiling out.[5]
Troubleshooting Strategies:
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can be achieved by insulating the flask.[4][5]
-
Add More Solvent: The issue might be that the solution is too concentrated. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[4][5]
-
Change the Solvent System: If the problem persists, the chosen solvent may be inappropriate. Consider a solvent with a lower boiling point or use a mixed solvent system. For aromatic compounds, a mixture of a soluble solvent like methanol or ethanol with an anti-solvent like water can be effective.[6] The key is to dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheating to achieve a clear solution and then allowing it to cool slowly can promote proper crystal formation.
Q3: I am getting very low recovery of my purified product. What are the likely causes and how can I improve the yield?
A3: Low recovery is a common issue in recrystallization and can stem from several factors:
-
Using too much solvent: This is the most frequent cause of poor yield, as a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[4][5] To rectify this, use the minimum amount of hot solvent necessary to just dissolve the solid.[6][7] If you've already used too much, you can carefully evaporate some of the solvent to increase the concentration.[4]
-
Premature crystallization during hot filtration: If your procedure includes a hot filtration step to remove insoluble impurities, the compound can crystallize on the filter paper or in the funnel stem if the apparatus cools down. To prevent this, use a stemless funnel, preheat the funnel and receiving flask with hot solvent vapor, and perform the filtration as quickly as possible.[3]
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize the amount of product that crystallizes out of the solution. After slow cooling to room temperature, an ice bath is often used to further decrease the solubility.[1]
-
Losses during washing: Washing the collected crystals is necessary to remove residual mother liquor containing impurities. However, using a wash solvent in which the product has some solubility will lead to product loss. Always use a minimal amount of ice-cold solvent for washing.[1][7]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the recrystallization of 2-Methyl-5-(methylthio)benzoic acid.
Problem: No crystals are forming, even after cooling.
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The solution is supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.[5] | 1. Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[1][5] 2. Seed Crystals: If available, add a tiny crystal of pure 2-Methyl-5-(methylthio)benzoic acid to the solution to act as a template for crystal growth.[1][5] |
| Too Much Solvent | The concentration of the compound is too low for it to crystallize out upon cooling.[4][5] | Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Allow the solution to cool again.[4] |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, even at low temperatures. | Re-evaluate your solvent choice. A different solvent or a mixed solvent system may be necessary. |
Problem: The resulting crystals are discolored or appear impure.
| Potential Cause | Explanation | Recommended Solution |
| Colored Impurities | The starting material contains colored impurities that are co-crystallizing with the product. | If the impurities are known to be adsorbed by activated carbon, a hot filtration step with a small amount of decolorizing carbon can be effective.[2] Be cautious not to use an excessive amount of carbon, as it can also adsorb your product.[4] |
| Rapid Crystallization | Cooling the solution too quickly can trap impurities within the crystal lattice.[4] | Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[1][6] This allows for the selective incorporation of the desired molecules into the growing crystal lattice.[2] |
| Inadequate Washing | The surface of the crystals is coated with the impure mother liquor. | After filtration, wash the crystals with a small amount of fresh, ice-cold recrystallization solvent to rinse away the mother liquor.[1][7] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent with the desired solubility profile for 2-Methyl-5-(methylthio)benzoic acid has been identified.
Step-by-Step Methodology:
-
Dissolution: Place the crude 2-Methyl-5-(methylthio)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring.[1]
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[3][7] Avoid adding an excess of solvent to maximize recovery.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1][6] Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.[1][7]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a desiccator.
Protocol 2: Mixed Solvent Recrystallization
This method is useful when a single solvent is not ideal. It involves a "soluble" solvent in which the compound is readily soluble and a "miscible anti-solvent" in which it is poorly soluble.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-Methyl-5-(methylthio)benzoic acid in a minimal amount of the hot "soluble" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 from the Single Solvent Recrystallization protocol.
Visualization of Workflows
Diagram 1: Single Solvent Recrystallization Workflow
A flowchart of the single solvent recrystallization process.
Diagram 2: Troubleshooting Logic for No Crystal Formation
A decision tree for troubleshooting the absence of crystal formation.
References
- Recrystallization of Benzoic Acid. (n.d.).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York.
- RECRYSTALLISATION. (n.d.).
- Recrystallization 2. (n.d.).
- 2-Methyl-5-(methylthio)benzoic acid | 26246-30-0. (n.d.). Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Selection of recrystallization solvent. (n.d.). ECHEMI.
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
- Crystallization Solvents.pdf. (n.d.).
- CN101712641A - Method for preparing methylthio benzoic acid. (n.d.). Google Patents.
- Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. (2000, October 1). PubMed.
- The Recrystallization of Benzoic Acid. (n.d.).
- Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters. (n.d.).
- Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024, May 17). Guidechem.
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (n.d.). Google Patents.
- Solvent design for crystallization of carboxylic acids. (2025, August 7). ResearchGate.
- Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.).
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
- (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26). ResearchGate.
- Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube.
- Solubility of benzoic acid in pure solvents and binary mixtures. (2010, November 11). University of Limerick.
- Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives. (n.d.). PubMed.
- The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.
- Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. (2019, August 30). Semantic Scholar.
- PURIFICATION OF BENZOIC ACID BY SUBLIMATION. (2017, August 26). YouTube.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). PMC.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting low conversion rates in benzoic acid methylation
Topic: Troubleshooting Low Conversion Rates & Protocol Optimization
Status: Active | Ticket ID: BAM-2024-OPT | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Methylation of benzoic acid derivatives is a fundamental transformation in drug discovery, yet it often suffers from variable yields due to three distinct failure modes: thermodynamic equilibrium limitations (Fischer), nucleophilic solubility issues (Alkyl Halide), or steric/electronic deactivation (Coupling).
This guide moves beyond generic textbook advice. We treat the reaction as a system where conversion is dictated by competing rates and phase equilibria. Below are the specific troubleshooting modules designed to diagnose and resolve your stalled reactions.
Part 1: Diagnostic Decision Matrix
Before altering your current setup, identify the correct mechanistic pathway for your specific substrate.
Figure 1: Decision matrix for selecting the optimal methylation protocol based on substrate properties and scale.
Part 2: Troubleshooting Modules
Module A: The Equilibrium Trap (Fischer Esterification)
Symptom: Reaction stalls at ~60-70% conversion despite extended reflux times.
Root Cause: Water accumulation. The reaction is equilibrium-limited (
Troubleshooting Protocol
-
The "Sieve Trap" Method:
-
Why: Standard reflux returns wet methanol to the pot. You must break the azeotrope or physically sequester water.
-
Fix: Do not just add molecular sieves to the pot (they grind down and clog). Use a Soxhlet extractor filled with activated 3Å molecular sieves between the flask and the condenser.[1]
-
Protocol:
-
Dissolve Benzoic Acid (1.0 equiv) in MeOH (0.5 M concentration).
-
Add
(0.1 equiv) or (0.1 equiv - generates anhydrous HCl in situ). -
Crucial Step: Reflux through a Soxhlet thimble containing 3Å sieves (activated at 300°C).
-
Run for 12 hours.
-
-
Result: Shifts equilibrium to >95% conversion by continuously removing water from the vapor phase [2].
-
-
The "Super-Acid" Catalyst Switch:
-
Issue: Some electron-deficient benzoic acids are poor nucleophiles.
-
Fix: Switch from
to Scandium(III) Triflate ( ). It acts as a water-tolerant Lewis acid that coordinates the carbonyl oxygen more effectively than protons in wet media.
-
Module B: The Solubility Trap (Base-Mediated Alkylation)
Symptom: Low yield with unreacted acid precipitating; long reaction times (>24h). Root Cause: The "Naked Anion" problem. In standard solvents (Acetone/K2CO3), the benzoate anion is tightly ion-paired with the potassium cation, reducing its nucleophilicity toward Methyl Iodide (MeI).
Troubleshooting Protocol
-
The "Cesium Effect" Upgrade:
-
Why: Cesium (
) has a large ionic radius and low charge density. It forms "loose" ion pairs with carboxylates, effectively creating a "naked" anion that is significantly more reactive toward electrophiles [3]. -
Protocol:
-
Safety: MeI is a neurotoxin. Use DMS (Dimethyl sulfate) as a slightly safer alternative if MeI is restricted, though DMS is also highly toxic.
-
Module C: The Steric Blockade (Steglich & Acid Chlorides)
Symptom: Substrate has bulky ortho-substituents (e.g., 2,6-dimethylbenzoic acid); 0-10% conversion. Root Cause: The carbonyl carbon is physically inaccessible to the methanol nucleophile in standard Fischer conditions.
Troubleshooting Protocol
-
Steglich Esterification (DCC/DMAP):
-
Why: DMAP acts as an acyl-transfer agent.[4] It attacks the activated O-acylisourea to form an N-acylpyridinium intermediate, which is less sterically sensitive and highly electrophilic [4].
-
Protocol:
-
Cleanup Hack: The byproduct DCU (dicyclohexylurea) is a nightmare to filter. Optimization: Use EDC·HCl instead of DCC. The urea byproduct of EDC is water-soluble and washes away during extraction.
-
Part 3: Comparative Data & Workflows
Method Comparison Table
| Feature | Fischer (Acid Cat.)[1][5][6][7][8][9][10] | Alkylation (MeI/Base) | Steglich (DCC/DMAP) |
| Primary Mechanism | Equilibrium (Thermodynamic) | SN2 (Kinetic) | Activation (Kinetic) |
| Water Tolerance | Low (Requires removal) | Low (Competes with Nu) | Moderate |
| Steric Tolerance | Poor | Good | Excellent |
| Acid Sensitivity | Poor (Strong acid used) | Good (Basic conditions) | Excellent (Neutral) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Cs2CO3 is | Low (Coupling agents |
| Atom Economy | High | Low (Iodide waste) | Very Low (Urea waste) |
Visualizing the "Cesium Effect" Mechanism
Figure 2: The kinetic advantage of Cesium Carbonate. The large Cs+ radius prevents tight aggregation, leaving the carboxylate oxygen 'naked' and highly nucleophilic.
Part 4: Frequently Asked Questions (FAQs)
Q: I am using the Fischer method, and my NMR shows a mix of product and starting material. Can I just add more H2SO4? A: No. Adding more catalyst only speeds up the attainment of equilibrium; it does not shift the position of the equilibrium. To drive the reaction to completion, you must remove a product (water) or add a massive excess of reactant (methanol).[8] Switch to the Soxhlet method described in Module A.
Q: Why is my yield low with Alkyl Iodide even though I used Cesium Carbonate? A: Check your solvent. If you are using non-polar solvents or protic solvents (like ethanol), the reaction will fail. You need a polar aprotic solvent (DMF, DMAc, or NMP) to solvate the cation effectively. Also, ensure your MeI is not degraded (it should be clear/colorless, not brown).
Q: In the Steglich method, I see a new spot on TLC that isn't my ester or acid. What is it? A: This is likely the N-acylurea rearrangement product. If the alcohol is added too slowly or is unreactive, the O-acylisourea intermediate rearranges irreversibly to form a stable N-acylurea byproduct. Fix: Premix the acid, alcohol, and DMAP before adding the DCC/EDC to ensure the active ester is trapped immediately by the alcohol [5].
References
-
Thermodynamics of Esterification: Liu, Y. et al. "Equilibrium and Kinetics of the Esterification of Benzoic Acid with Methanol." Industrial & Engineering Chemistry Research, 2006.
-
Water Removal Protocols: Furniss, B.S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
The Cesium Effect: Kruizinga, W.H., Strijtveen, B., & Kellogg, R.M. "Cesium salts in organic synthesis: Macrocyclization and esterification." Journal of Organic Chemistry, 1981.
-
Steglich Mechanism: Neises, B. & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][4] Angewandte Chemie International Edition, 1978.[2][4]
-
N-Acylurea Side Reaction: Sheehan, J.C. & Hess, G.P.[2] "A New Method of Forming Peptide Bonds."[2] Journal of the American Chemical Society, 1955.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Temperature control for optimizing 2-Methyl-5-(methylthio)benzoic acid yield
A Guide to Optimizing Yield Through Precise Temperature Control
Welcome to the technical support center for the synthesis of 2-Methyl-5-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical role of temperature in maximizing yield and purity. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the causality behind each step, enabling you to troubleshoot effectively and achieve consistent results.
The primary and most effective method for the synthesis of 2-Methyl-5-(methylthio)benzoic acid is through a Directed ortho-Metalation (DoM) strategy. This involves the deprotonation of the aromatic ring at the position ortho to the methylthio group, followed by carboxylation. The success of this synthesis is heavily reliant on rigorous temperature control at each stage.
Frequently Asked Questions (FAQs)
Here, we address common questions and challenges encountered during the synthesis of 2-Methyl-5-(methylthio)benzoic acid.
Q1: Why is temperature control so critical in the synthesis of 2-Methyl-5-(methylthio)benzoic acid via ortho-lithiation?
A1: The synthesis involves the use of highly reactive organolithium reagents, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). These reagents are thermally unstable and can undergo decomposition at elevated temperatures.[1][2] Maintaining a very low temperature, typically around -78 °C, is crucial for several reasons:
-
Stability of the Organolithium Reagent: At temperatures above -20 °C, organolithium reagents can decompose, leading to a loss of the active base and the formation of unwanted byproducts.[2]
-
Stability of the Aryllithium Intermediate: The lithiated intermediate of 3-methylthioanisole is also temperature-sensitive. If the temperature rises above approximately -65 °C, it can decompose, leading to the formation of benzyne-type intermediates which can polymerize and result in the formation of tar-like materials, significantly reducing the yield of the desired product.[1]
-
Minimizing Side Reactions: Higher temperatures can promote side reactions, such as the reaction of the organolithium reagent with the solvent (e.g., THF) or other functional groups present in the reaction mixture.
Q2: What is the optimal temperature for the lithiation of 3-methylthioanisole?
A2: The optimal temperature for the lithiation of 3-methylthioanisole is typically maintained at or below -78 °C.[1][2][3][4] This is usually achieved using a dry ice/acetone bath. It is critical to ensure that the internal temperature of the reaction mixture does not rise significantly during the addition of the organolithium reagent.
Q3: How does temperature affect the carboxylation step with CO₂?
A3: The addition of carbon dioxide (CO₂) to the aryllithium intermediate is an exothermic reaction.[1] Therefore, it is crucial to add the CO₂ in a controlled manner to prevent a rapid increase in the reaction temperature. The CO₂ can be bubbled through the solution or added as a solid (dry ice). In either case, the temperature of the reaction mixture should be maintained below -65 °C to prevent decomposition of the lithiated species.[1] A sudden temperature spike during carboxylation can lead to a decrease in yield and the formation of impurities.
Q4: I am observing a low yield of the desired product and a significant amount of a dark, tar-like substance. What is the likely cause?
A4: The formation of a dark, tar-like substance is a strong indicator that the temperature of the reaction exceeded the stability threshold of the aryllithium intermediate (above -65 °C).[1] This leads to the formation of highly reactive benzyne intermediates, which can then polymerize. To resolve this, ensure that your cooling bath is maintained at a consistent low temperature and that the organolithium reagent and CO₂ are added slowly and in a controlled manner to prevent localized heating.
Q5: Can I use a different organolithium reagent, and will that affect the reaction temperature?
A5: Yes, you can use other organolithium reagents like sec-butyllithium (sec-BuLi) or tert-butyllithium (t-BuLi). sec-BuLi is more basic than n-BuLi and can sometimes lead to faster lithiation. However, it is also generally less stable. Regardless of the reagent used, the reaction should still be conducted at very low temperatures (≤ -78 °C). The choice of reagent may influence the rate of lithiation, but not the requirement for stringent temperature control.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to temperature control during the synthesis of 2-Methyl-5-(methylthio)benzoic acid.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Decomposition of the organolithium reagent: Storage at an inappropriate temperature or prolonged handling at room temperature. 2. Inefficient lithiation: Reaction temperature was too high, leading to reagent decomposition before it could react. 3. Decomposition of the aryllithium intermediate: Temperature rose above -65 °C during lithiation or carboxylation.[1] | 1. Ensure the organolithium reagent is fresh and has been stored at the recommended low temperature. Titrate the reagent before use to determine its exact concentration. 2. Maintain the reaction temperature at or below -78 °C throughout the addition of the organolithium reagent and the subsequent stirring period. 3. Add the organolithium reagent and CO₂ slowly and monitor the internal reaction temperature closely. |
| Formation of a dark, tar-like precipitate | Decomposition of the aryllithium intermediate: This is a classic sign of the temperature exceeding the stability limit of the lithiated species, leading to benzyne formation and polymerization.[1] | 1. Improve the efficiency of the cooling bath. Ensure good thermal contact between the reaction flask and the bath. 2. Add reagents dropwise or in small portions to control the exotherm. 3. Use a thermocouple to monitor the internal temperature of the reaction. |
| Presence of unreacted 3-methylthioanisole | 1. Insufficient organolithium reagent: The reagent may have partially decomposed before or during the reaction. 2. Lithiation temperature was too low: While unlikely to be the primary issue, extremely low temperatures could slow the reaction rate, requiring longer reaction times. | 1. Titrate the organolithium reagent before use to ensure the correct stoichiometry. 2. Allow the reaction to stir for a sufficient amount of time at -78 °C (typically 1-2 hours) to ensure complete lithiation. |
| Formation of byproducts other than the desired acid | 1. Reaction with solvent: If the temperature is allowed to rise, the organolithium reagent can react with ethereal solvents like THF. 2. Side reactions during carboxylation: A rapid increase in temperature during CO₂ addition can lead to other reactions. | 1. Strictly maintain the temperature at or below -78 °C. 2. Ensure slow and controlled addition of CO₂. Consider adding solid dry ice in small portions as an alternative to bubbling CO₂ gas. |
Experimental Protocol: Synthesis of 2-Methyl-5-(methylthio)benzoic Acid
This protocol outlines the synthesis of 2-Methyl-5-(methylthio)benzoic acid from 3-methylthioanisole via directed ortho-metalation and carboxylation, with a strong emphasis on temperature control.
Materials:
-
3-Methylthioanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (or sec-Butyllithium) in hexanes
-
Dry Ice (solid CO₂)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inlet for inert gas.
-
Flame-dry the glassware under vacuum and cool under a stream of inert gas to ensure all moisture is removed.
-
-
Lithiation:
-
To the flask, add 3-methylthioanisole and anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The solution may change color, indicating the formation of the aryllithium species.
-
-
Carboxylation:
-
While maintaining the temperature at -78 °C, slowly add crushed dry ice in small portions to the reaction mixture with vigorous stirring. Alternatively, bubble dry CO₂ gas through the solution via a cannula.
-
Monitor the internal temperature closely during the addition of CO₂ to ensure it does not exceed -65 °C.[1]
-
After the addition of CO₂ is complete, allow the reaction mixture to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-Methyl-5-(methylthio)benzoic acid.
-
Visualizing the Critical Role of Temperature
The following diagram illustrates the central role of temperature in directing the reaction towards the desired product versus undesirable side products.
Sources
- 1. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 2. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methyl-5-(methylthio)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Significance of 2-Methyl-5-(methylthio)benzoic acid
2-Methyl-5-(methylthio)benzoic acid is a substituted aromatic carboxylic acid containing a thioether linkage. The presence of these distinct functional groups—a carboxylic acid, a methyl group, and a methylthio group—on an aromatic ring gives rise to a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification and quantification in complex matrices, a common requirement in drug metabolism studies, environmental analysis, and synthetic chemistry quality control. This guide will elucidate the fragmentation pathways of this molecule and compare mass spectrometry with other analytical techniques for its characterization.
Predicted Mass Spectrometry Fragmentation Patterns
The fragmentation of 2-Methyl-5-(methylthio)benzoic acid in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods that will be discussed.
Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[1] This can be highly beneficial for structural elucidation.
The molecular formula for 2-Methyl-5-(methylthio)benzoic acid is C9H10O2S, with a corresponding molecular weight of 182.24 g/mol .[2] In EI-MS, the initial event is the formation of a molecular ion, [M]•+, by the loss of an electron.
Key Predicted Fragmentation Pathways under EI:
-
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl group, resulting in the formation of an acylium ion.[3][4] For 2-Methyl-5-(methylthio)benzoic acid, this would lead to a fragment at m/z 165 .
-
Loss of a carboxyl group (•COOH): Decarboxylation is another characteristic fragmentation of benzoic acid derivatives.[3] This would result in a fragment at m/z 137 .
-
Loss of a methyl radical (•CH3): Cleavage of the methyl group from the aromatic ring or the thioether can occur. Loss from the thioether is generally more favorable. This would produce a fragment at m/z 167 .
-
Cleavage of the C-S bond: The bond between the aromatic ring and the sulfur atom can cleave, leading to fragments corresponding to the thio-substituted ring or the methyl group.
-
Formation of a benzoyl cation: A prominent peak for benzoic acid itself is the benzoyl cation at m/z 105, formed by the loss of a hydroxyl radical, followed by the loss of CO.[3] A similar fragmentation for the substituted compound could lead to a fragment at m/z 137 after loss of CO from the m/z 165 ion.
-
Formation of a phenyl cation: The phenyl cation at m/z 77 is a characteristic fragment for many benzene derivatives.[3]
The following Graphviz diagram illustrates the predicted major fragmentation pathways of 2-Methyl-5-(methylthio)benzoic acid under electron ionization.
Caption: Predicted EI fragmentation of 2-Methyl-5-(methylthio)benzoic acid.
Electrospray Ionization (ESI) Fragmentation
Electrospray ionization is a "soft" ionization technique that typically results in less fragmentation than EI.[5] For carboxylic acids, ESI is often performed in negative ion mode, leading to the formation of a deprotonated molecule, [M-H]⁻.[6] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation.
Key Predicted Fragmentation Pathways under ESI-MS/MS (Negative Ion Mode):
-
Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO2).[7][8] This would result in a fragment ion at m/z 137 .
-
Loss of a methyl radical: While less common in negative ion mode, the loss of a methyl radical from the thioether is possible, leading to a fragment at m/z 166 .
The following Graphviz diagram illustrates the predicted major fragmentation pathway of 2-Methyl-5-(methylthio)benzoic acid under ESI-MS/MS in negative ion mode.
Sources
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Safety Operating Guide
Personal protective equipment for handling 2-Methyl-5-(methylthio)benzoic acid
Essential Safety and Handling Guide: 2-Methyl-5-(methylthio)benzoic Acid
This guide provides critical safety and logistical information for the handling and disposal of 2-Methyl-5-(methylthio)benzoic acid. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to ensure the safety of all laboratory personnel. The procedural guidance herein is designed to be a self-validating system for safe laboratory operations.
Immediate Safety Overview: Hazard Identification and Response
2-Methyl-5-(methylthio)benzoic acid is a compound that requires careful handling due to its potential hazards. Based on data from structurally similar compounds, it should be treated as a substance that can cause skin and eye irritation.[1][2][3][4] Inhalation of dust or vapors may lead to respiratory tract irritation.[1][4] Ingestion may be harmful.[5][6]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4][7]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][4][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][9]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The selection of appropriate PPE is the first line of defense.
Direct contact with 2-Methyl-5-(methylthio)benzoic acid can cause serious eye irritation.[1][3][4] Therefore, robust eye protection is mandatory.
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all manipulations of this compound.
-
Risk of Splash: When there is a potential for splashing (e.g., during transfers of solutions or reactions in open vessels), chemical safety goggles must be worn.[7][10][11] For large-volume work or procedures with a significant splash risk, a full-face shield should be used in conjunction with safety goggles.[2][12]
Protective gloves are crucial to prevent skin contact.[1][2][11][12][13] The choice of glove material is critical and depends on the solvent being used and the duration of contact.
-
Recommended Glove Types: Nitrile gloves are a suitable choice for handling the solid compound and for incidental contact with solutions. Always inspect gloves for tears or punctures before use.
-
Prolonged Contact or Immersion: For extended handling or situations where immersion is possible, heavier-duty gloves should be considered. It is advisable to consult glove manufacturer's chemical resistance guides for specific solvents.
-
Double Gloving: For particularly hazardous operations or when handling concentrated solutions, wearing two pairs of nitrile gloves is a recommended best practice.
A standard cotton lab coat is required to protect street clothing and skin from accidental contamination.[7][10][11] For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Handling 2-Methyl-5-(methylthio)benzoic acid should ideally be performed within a certified chemical fume hood to minimize the inhalation of dust or vapors.[10][14]
-
Engineering Controls: A chemical fume hood is the primary and most effective means of respiratory protection.
-
When a Fume Hood is Unavailable: In the rare event that a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be worn.[1][10][13] A full respiratory protection program, including fit testing and training, is required in such cases, in accordance with OSHA 29 CFR 1910.134.
PPE Selection Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Goggles | Nitrile Gloves (Double Gloving Recommended) | Lab Coat | Chemical Fume Hood |
| Running Reactions | Chemical Goggles and Face Shield | Nitrile Gloves (Double Gloving Recommended) | Lab Coat and Chemical Resistant Apron | Chemical Fume Hood |
| Handling Spills | Chemical Goggles and Face Shield | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical Resistant Suit or Apron | NIOSH-Approved Respirator |
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational protocol is vital for minimizing exposure and ensuring a safe working environment.
Caption: Workflow for handling 2-Methyl-5-(methylthio)benzoic acid.
-
Donning (Putting On) PPE:
-
Put on the lab coat and fasten it completely.
-
Put on the inner pair of gloves if double gloving.
-
Put on respiratory protection, if required, and perform a seal check.
-
Put on eye and face protection.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) PPE:
-
Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Remove the lab coat by rolling it outwards and away from your body.
-
Remove face and eye protection from the back.
-
Remove the inner pair of gloves.
-
Wash your hands thoroughly with soap and water.[15]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All waste containing 2-Methyl-5-(methylthio)benzoic acid, including reaction residues and unused material, must be collected in a clearly labeled, sealed, and compatible waste container. Follow your institution's hazardous waste disposal guidelines.[1][4]
-
Contaminated PPE: Disposable PPE, such as gloves and bench paper, that has come into contact with the chemical should be placed in a designated solid waste container for hazardous materials.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container in accordance with institutional policies.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Methyl-5-(methylthio)benzoic acid, ensuring both personal safety and the integrity of their work.
References
- Thiophenol - SAFETY DATA SHEET. (2024-04-22).
- SAFETY DATA SHEET - Fisher Scientific. (2025-12-24).
- Material Safety Data Sheet - Thiophenol - Cole-Parmer.
- Thiophenol - Santa Cruz Biotechnology.
- Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-03).
- THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- SAFETY DATA SHEET - Fisher Scientific.
- Material Safety Data Sheet - Thiophenol, 97% - Cole-Parmer.
- SAFETY DATA SHEET - TCI Chemicals.
- SDS of Benzoic Acid: Important Data and Information Collected. (2023-11-15).
- SAFETY DATA SHEET - TCI Chemicals. (2025-01-04).
- 6 - SAFETY DATA SHEET - NIST. (2015-12-01).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-22).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
